Bibr 1532
Description
a naphthylene-ortho-amido-benzoic acid; synthetic;
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFQXGLPJUCTOI-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432975 | |
| Record name | BIBR 1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321674-73-1 | |
| Record name | BIBR 1532 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321674-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIBR 1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Telomerase Inhibition Mechanism of BIBR 1532
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which BIBR 1532, a potent and selective small molecule, inhibits telomerase. The document details its binding mode, kinetic properties, and downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction: Targeting Telomerase in Cancer Therapy
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, a process essential for overcoming the end-replication problem in highly proliferative cells.[1][2] This reverse transcriptase consists of a catalytic protein subunit, telomerase reverse transcriptase (TERT), and an RNA component (TERC or TR) that serves as a template.[1][3] While telomerase activity is suppressed in most somatic cells, it is reactivated in approximately 85-95% of cancer cells, bestowing them with the replicative immortality required for tumor growth.[3][4] This makes telomerase a prime target for anticancer drug development.
This compound, 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid, is a synthetic, non-nucleosidic small molecule identified as a potent and selective inhibitor of human telomerase.[5] Unlike nucleoside analogs that target the active site, this compound functions via a distinct non-competitive mechanism, making it a novel class of telomerase inhibitor with mechanistic similarities to non-nucleosidic inhibitors of HIV-1 reverse transcriptase.[6]
Core Mechanism of Telomerase Inhibition
This compound exerts its inhibitory effect not by competing with dNTPs or the DNA primer, but by binding to an allosteric site on the telomerase catalytic subunit, hTERT.[4][6] This interaction interferes with the enzyme's processivity and disrupts the functional integrity of the telomerase ribonucleoprotein (RNP) complex.
Allosteric Binding to the hTERT Thumb Domain
Crystallographic studies of the Tribolium castaneum TERT (tcTERT) in complex with this compound have revealed the precise binding site. This compound occupies a conserved, well-defined hydrophobic pocket on the outer surface of the TERT thumb domain.[7][8] This pocket is characterized by a novel motif known as the FVYL motif.[7]
The binding of this compound to this site is significant because the thumb domain is located near the telomerase RNA-binding domain (TRBD). This region is critical for the interaction between hTERT and the CR4/5 domain of the telomerase RNA component (hTER).[7] By binding to the FVYL pocket, this compound is proposed to disrupt the optimal conformation of the TERT-hTER complex, which is essential for proper RNP assembly and enzymatic activity.[7]
Figure 1: Mechanism of this compound binding to the hTERT thumb domain.
Kinetic Profile: Mixed-Type Non-Competitive Inhibition
Enzyme-kinetic experiments have characterized this compound as a mixed-type non-competitive inhibitor.[6] This means it can bind to both the free telomerase enzyme and the enzyme-substrate complex, but with different affinities. The binding site is distinct from those for the deoxyribonucleotide substrates and the DNA primer.[6][9] The primary effect of this binding is a reduction in the processivity of telomerase, meaning it interferes with the enzyme's ability to add multiple telomeric repeats in a single binding event.[6][10]
Quantitative Data: Inhibitory Potency
This compound demonstrates potent inhibition of telomerase in biochemical assays and anti-proliferative effects in various cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the assay format and the cell type.
| Assay / Cell Line | IC₅₀ Value (µM) | Notes | Reference(s) |
| Biochemical Assays | |||
| Cell-Free TRAP Assay | 0.093 - 0.1 | Inhibition of recombinant, affinity-purified human telomerase. | [5][10][11][12] |
| Cell-Based Assays | Anti-proliferative or cytotoxic effects after 48-72h treatment. | ||
| JVM13 (Leukemia) | 52 | Dose-dependent anti-proliferative effect. | [11][12] |
| Acute Myeloid Leukemia (AML) | 56 | No effect on normal hematopoietic progenitor cells. | [11][12] |
| MCF-7 (Breast Cancer) | 34.59 | IC₅₀ after 48 hours of treatment. | [13][14] |
| Breast Cancer Stem Cells (BCSCs) | 29.91 | IC₅₀ after 48 hours of treatment. | [13][14] |
| KYSE150 (Esophageal Squamous) | 48.53 (48h) | IC₅₀ values decrease with longer exposure. | [15] |
| KYSE410 (Esophageal Squamous) | 39.59 (48h) | IC₅₀ values decrease with longer exposure. | [15] |
Key Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay.
Methodology:
-
Lysate Preparation: Cancer cells are lysed using a CHAPS lysis buffer to release cellular proteins, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer), dNTPs, and reaction buffer. Active telomerase in the lysate adds TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (CX or ACX). A 36 bp internal standard is often included for quantification.[16]
-
Detection: The PCR products are resolved on a polyacrylamide gel. A characteristic 6-base pair ladder indicates telomerase activity.[16][17]
-
Quantification: The intensity of the ladder is quantified relative to the internal standard to determine the level of telomerase activity.[17][18] For inhibitor studies, various concentrations of this compound are added during the telomerase extension step.[4]
Figure 2: General workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Cell Viability and Proliferation Assays
-
MTT Assay: Measures cell metabolic activity. Cells are incubated with this compound for a defined period (e.g., 48h), followed by the addition of MTT reagent. Viable cells reduce the yellow MTT to purple formazan, which is quantified spectrophotometrically.
-
Trypan Blue Exclusion Assay: A direct measure of cell viability. Cells are stained with trypan blue, which is excluded by viable cells with intact membranes but taken up by non-viable cells. Cells are then counted using a hemocytometer or automated cell counter.[17][18]
Telomere Length Analysis
-
Southern Blot (Terminal Restriction Fragment - TRF): Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats. The resulting fragments are separated by gel electrophoresis, transferred to a membrane, and hybridized with a telomere-specific probe to determine the average telomere length.[10]
-
Flow-FISH: A combination of fluorescence in situ hybridization (FISH) with flow cytometry to measure telomere length in individual cells.[19]
Downstream Cellular Effects of this compound
The inhibition of telomerase by this compound triggers a cascade of cellular events, primarily in cancer cells that rely on this enzyme for survival.
Induction of Telomere Shortening and Senescence
Long-term treatment of cancer cells with this compound leads to the progressive erosion of telomeres due to the inability of the inhibited telomerase to counteract the natural shortening that occurs with each cell division.[5][20] Once telomeres reach a critically short length, cells enter a state of replicative senescence, characterized by growth arrest, often in the G1 phase of the cell cycle.[5][20][21] This effect is dependent on the initial telomere length, with cells having shorter telomeres entering senescence more rapidly.[20][21]
Apoptosis and Cell Cycle Arrest
In addition to senescence, this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and breast cancer.[11][13][22] This is often accompanied by the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins such as Bcl-xL and Survivin.[18][22] Cell cycle analysis frequently shows an accumulation of cells in the G1 or G2/M phases, indicating cell cycle arrest.[13][20]
Regulation of Gene Expression and Signaling Pathways
Beyond its direct enzymatic inhibition, this compound has been shown to modulate gene expression, which may contribute to its anti-cancer effects.
-
TERT and c-Myc Downregulation: Treatment with this compound can lead to a decrease in the mRNA and protein expression of both hTERT and its key transcriptional activator, c-Myc.[17][18][22] This creates a feedback loop that further suppresses the telomerase pathway.
-
Inhibition of Other Pathways: The impairment of TERT function can have extra-telomeric effects. For instance, this compound treatment has been associated with the downregulation of the Epidermal Growth Factor Receptor (EGFR), its downstream effector p-ERK, and several Matrix Metalloproteinases (MMPs) involved in invasion and metastasis.[17][18] Some studies also link its effects to the mTOR signaling pathway.[13][14]
Figure 3: Downstream cellular effects resulting from this compound-mediated telomerase inhibition.
Conclusion
This compound is a highly specific, non-competitive inhibitor of telomerase that acts through a novel allosteric mechanism. By binding to a hydrophobic pocket on the thumb domain of hTERT, it disrupts enzyme processivity and the integrity of the telomerase RNP complex. This direct inhibition, coupled with the downregulation of hTERT and c-Myc expression, leads to progressive telomere shortening in cancer cells, ultimately inducing replicative senescence and apoptosis. The detailed understanding of its mechanism of action provides a strong foundation for the development of next-generation telomerase inhibitors for cancer therapy. However, challenges related to pharmacokinetics and cellular uptake have so far limited its progression to clinical trials.[4]
References
- 1. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Telomerase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 19. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
BIBR 1532: A Non-Competitive Telomerase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BIBR 1532, a potent and selective non-competitive inhibitor of telomerase. It details the mechanism of action, chemical properties, and the downstream cellular effects of this compound in various cancer cell lines. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of human cancers, making it a compelling target for anticancer drug development.[1] this compound (2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid) is a synthetic, non-nucleosidic small molecule that has been identified as a highly specific and potent non-competitive inhibitor of telomerase.[2][3] Unlike nucleoside analogs that compete with dNTPs, this compound binds to an allosteric site on the telomerase reverse transcriptase (TERT) subunit, thereby inhibiting its enzymatic activity.[1] This guide serves as a technical resource for researchers and professionals in the field of oncology and drug development, providing in-depth information on the preclinical evaluation of this compound.
Chemical and Physical Properties
This compound is an amidobenzoic acid derivative with the following properties:
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₃ |
| Molecular Weight | 331.37 g/mol |
| CAS Number | 321674-73-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a non-competitive inhibitor of telomerase.[2] Enzyme-kinetic experiments have shown it to be a mixed-type non-competitive inhibitor, suggesting a binding site distinct from those for deoxyribonucleotides and the DNA primer.[2] Structural studies have revealed that this compound binds to a conserved hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (TERT) subunit.[4] This binding interferes with the enzyme's processivity, leading to the inhibition of telomere elongation.[2][5]
The inhibitory action of this compound is highly selective for telomerase, with no significant inhibition of other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations vastly exceeding its IC50 for telomerase.[6][7]
Quantitative Data
The efficacy of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on cell proliferation and telomere length.
Table 1: In Vitro and Cellular IC50 Values of this compound
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| Cell-free | - | Telomerase Activity Assay | 93 nM - 100 nM | [6][7] |
| JVM13 | Leukemia | Cell Proliferation | 52 µM | [6] |
| Nalm-1, HL-60, Jurkat | Leukemia | Cell Proliferation | Similar to JVM13 | [6] |
| Primary AML cells | Acute Myeloid Leukemia | Cell Proliferation | 56 µM | [6] |
| KYSE150 (48h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 48.53 µM | [8] |
| KYSE410 (48h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 39.59 µM | [8] |
| KYSE150 (72h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 37.22 µM | [8] |
| KYSE410 (72h) | Esophageal Squamous Cell Carcinoma | Cell Viability | 22.71 µM | [8] |
| MCF-7 | Breast Cancer | Cell Viability | 34.59 µM | [1] |
| Breast Cancer Stem Cells | Breast Cancer | Cell Viability | 29.91 µM | [1] |
Table 2: Effects of this compound on Telomere Length and Cell Proliferation
| Cell Line | This compound Concentration | Duration of Treatment | Effect on Telomere Length | Effect on Cell Proliferation | Reference |
| NCI-H460 | 10 µM | >120 days | Progressive shortening | Inhibition after ~135 population doublings | [7] |
| MCF-7/WT & MCF-7/MlnR | 2.5 µM | Not specified | Shortening | Reduced colony-forming ability | |
| 2102EP | 10 µM | 300 population doublings | Diminished from 18.5 kb to 8.9 kb | No alteration in growth kinetics |
Signaling Pathways and Cellular Effects
Inhibition of telomerase by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, senescence, and apoptosis in cancer cells.
DNA Damage Response Pathway
Telomere shortening induced by this compound is recognized by the cell as DNA damage, activating the DNA damage response (DDR) pathway. This involves the activation of key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors CHK1 and CHK2.[9] This signaling cascade leads to cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, inducing apoptosis.
This compound-induced DNA damage response pathway.
PI3K/Akt/mTOR and MAPK Signaling Pathways
Recent studies have indicated that this compound can also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. In some cancer cell lines, this compound has been shown to suppress the pro-survival PI3K/Akt/mTOR pathway while activating the pro-apoptotic ERK1/2 MAPK pathway.[7]
Modulation of PI3K/Akt/mTOR and MAPK pathways by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
Materials:
-
TRAPeze® Telomerase Detection Kit or equivalent reagents
-
Cell lysis buffer (e.g., CHAPS lysis buffer)
-
Protein quantification assay (e.g., BCA assay)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
-
Gel imaging system
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in CHAPS lysis buffer on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
-
Add a standardized amount of protein extract (e.g., 1 µg) to the master mix.
-
Perform the telomerase extension step at 25°C for 30 minutes.
-
Amplify the extension products by PCR (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
-
-
Detection of TRAP Products:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA dye and visualize the characteristic 6-bp ladder of telomeric repeats.
-
Quantify band intensities for a semi-quantitative analysis of telomerase activity.
-
Experimental workflow for the TRAP assay.
Cell Viability Assays (MTT/WST-1)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Reagent Incubation:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.
-
WST-1: Add WST-1 reagent and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for cell viability assays (MTT/WST-1).
Telomere Length Analysis
Telomere length can be assessed by several methods, including Southern blot analysis of terminal restriction fragments (TRF) and quantitative fluorescence in situ hybridization (Q-FISH).
6.3.1. Southern Blot for TRF Analysis
Materials:
-
Genomic DNA isolation kit
-
Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI/RsaI)
-
Agarose gel electrophoresis system
-
Southern blotting apparatus and membranes
-
Telomere-specific DNA probe (e.g., (TTAGGG)n) labeled with a detectable marker
-
Hybridization buffer and washes
-
Autoradiography film or digital imaging system
Procedure:
-
Genomic DNA Digestion: Isolate high-molecular-weight genomic DNA and digest with a cocktail of restriction enzymes.
-
Gel Electrophoresis: Separate the digested DNA on a low-concentration agarose gel.
-
Southern Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a labeled telomere-specific probe.
-
Detection: Wash the membrane to remove unbound probe and detect the signal to visualize the TRF smear.
-
Analysis: Determine the mean TRF length by comparing the signal distribution to a DNA ladder.
6.3.2. Quantitative Fluorescence In Situ Hybridization (Q-FISH)
Materials:
-
Metaphase chromosome spreads on microscope slides
-
Fluorescently labeled telomere-specific peptide nucleic acid (PNA) probe
-
Hybridization solution
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope with a CCD camera and image analysis software
Procedure:
-
Metaphase Spread Preparation: Prepare metaphase spreads from cultured cells.
-
Hybridization: Denature the chromosomal DNA and hybridize with the fluorescent PNA probe.
-
Washing and Counterstaining: Wash the slides to remove excess probe and counterstain with DAPI.
-
Image Acquisition: Capture images of the metaphase spreads using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.
Conclusion
This compound is a well-characterized non-competitive inhibitor of telomerase with demonstrated preclinical efficacy in a variety of cancer models. Its distinct mechanism of action and high selectivity make it a valuable tool for studying the roles of telomerase in cancer biology and a promising lead compound for the development of novel anticancer therapies. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound, and for drug development professionals to evaluate its therapeutic potential. Further research, particularly in in vivo models and clinical settings, is warranted to fully elucidate the therapeutic utility of this compound.[1]
References
- 1. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer [mdpi.com]
- 2. Inhibition of Telomerase Using Bibr1532 Enhances Doxorubicin-Induced Apoptosis in Pre-B Acute Lymphoblastic Leukemia Cells [rimpacts.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BIBR 1532 Binding Site on the hTERT Thumb Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor BIBR 1532 and the human telomerase reverse transcriptase (hTERT), focusing on the thumb domain. It consolidates key research findings, quantitative data, and detailed experimental protocols to serve as a valuable resource for professionals in the fields of oncology, drug discovery, and molecular biology.
Introduction to this compound and Telomerase Inhibition
Telomerase is a ribonucleoprotein enzyme that adds telomeric DNA repeats to the ends of chromosomes, playing a critical role in cellular immortalization and the development of approximately 85-95% of cancers.[1] The catalytic subunit of telomerase, hTERT, is a reverse transcriptase that is frequently upregulated in cancer cells, making it a prime target for anticancer therapies.[2][3]
This compound, or 2-[(E)-3-naphtalen-2-yl-but-2-enoylamino]-benzoic acid, is a potent and highly selective, non-nucleosidic small molecule inhibitor of telomerase.[4][5] It exhibits a mixed-type, non-competitive mechanism of inhibition, suggesting that it binds to a site distinct from the active site for deoxyribonucleotides and the DNA primer.[6] this compound primarily interferes with the processivity of the enzyme, rather than its catalytic activity at a single repeat.[6][7]
The this compound Binding Site: A Conserved Hydrophobic Pocket in the Thumb Domain
The precise binding location of this compound on hTERT has been elucidated through crystallographic studies of the Tribolium castaneum TERT (tcTERT), which shares a conserved binding pocket with its human counterpart.[5][8][9]
This compound binds to a conserved hydrophobic pocket located on the outer surface of the thumb domain of TERT.[5][8][9] This pocket is characterized by a novel motif termed the "FVYL" motif .[5][8] The residues lining this pocket in tcTERT include M482, M483, F494, I497, W498, I550, Y551, and L554.[5] The corresponding residues in hTERT are also highly conserved.[5]
The binding of this compound to this allosteric site is believed to disrupt the interaction between the TERT thumb domain and the CR4/5 domain of the telomerase RNA component (hTR), which is crucial for the proper assembly and function of the telomerase ribonucleoprotein (RNP) complex.[5][9] Specifically, the binding of this compound's benzoic ring may occlude the binding of U177 in the hTR pseudoknot, while its naphthalene group could reposition a critical loop, affecting the interaction with the P6.1 stem-loop of hTR.[10] This disruption of TERT-TER interactions is a key aspect of its inhibitory mechanism.[5][10]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various assays and cell lines. The following table summarizes key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 93 nM | In vitro PCR-based telomerase assay | [4] |
| IC50 | ~100 nM | Cell-free assay | [11] |
| IC50 | 52 µM | JVM13 leukemia cells (proliferation) | [11] |
| IC50 | 56 µM | Acute myeloid leukemia (AML) cells (proliferation) | [11] |
| IC50 | 38.75 µM | Primary AML cells | [12] |
| IC50 | 57.64 µM | Kg-1a AML cell line | [12] |
| IC50 | 64.11 ± 2.53 µM | Test-tube TRAP assay | [13] |
| Selectivity | >50 µM | Taq DNA polymerase | [14] |
| Selectivity | >50 µM | Human DNA polymerase α, β, γ | [14] |
| Selectivity | >100 µM | Human RNA polymerase I, II, III | [14] |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a standard method for measuring telomerase activity.
Principle: This assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic DNA primer. Second, the extended products are amplified by PCR and visualized by gel electrophoresis.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) at a concentration of 106 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell lysate, a biotinylated TS primer (e.g., 5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and reaction buffer.
-
To test the effect of this compound, add varying concentrations of the inhibitor to the reaction mixture.
-
Incubate the mixture at 30°C for 30 minutes to allow for telomeric repeat addition.
-
-
PCR Amplification:
-
Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
-
-
Detection and Quantification:
-
Separate the PCR products on a polyacrylamide gel.
-
Visualize the characteristic 6-base pair ladder of telomeric repeats by staining with a fluorescent dye (e.g., SYBR Green).
-
Quantify the band intensities to determine the telomerase activity relative to a control.
-
X-ray Crystallography for Binding Site Determination
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule, allowing for the precise identification of ligand binding sites.
Detailed Methodology (based on the tcTERT-BIBR 1532 structure determination): [5]
-
Protein Expression and Purification:
-
Express recombinant Tribolium castaneum TERT (tcTERT) in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Set up crystallization trials using the purified tcTERT protein. The vapor diffusion method (hanging or sitting drop) is commonly used.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.
-
-
Soaking with this compound:
-
Prepare a solution of this compound in a suitable solvent.
-
Transfer the tcTERT crystals to a drop containing the this compound solution and allow them to soak for a defined period.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known TERT structure as a search model.
-
Build the model of the tcTERT-BIBR 1532 complex into the electron density map and refine the structure to obtain the final atomic coordinates. The resolution for the tcTERT-BIBR1532 complex was reported to be 2.30 Å.[15]
-
Visualizations
Caption: Workflow for identifying the this compound binding site on TERT.
Caption: Mechanism of action of this compound leading to cell proliferation arrest.
Conclusion
This compound represents a significant class of telomerase inhibitors with a well-defined allosteric binding site on the thumb domain of hTERT. The identification of the conserved FVYL hydrophobic pocket provides a clear structural basis for its mechanism of action, which involves the disruption of critical interactions between hTERT and the telomerase RNA component, hTR. This detailed understanding of the this compound binding site and its functional consequences offers a solid foundation for the rational design and development of next-generation telomerase inhibitors for cancer therapy. The experimental protocols and quantitative data presented herein serve as a practical guide for researchers actively engaged in this promising area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 3. jetir.org [jetir.org]
- 4. embopress.org [embopress.org]
- 5. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of active human telomerase with telomere shelterin protein TPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opnme.com [opnme.com]
- 15. rcsb.org [rcsb.org]
The Downstream Effects of BIBR 1532: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream molecular effects of BIBR 1532, a potent and selective non-competitive inhibitor of telomerase. By targeting the catalytic subunit of telomerase, hTERT, this compound has emerged as a significant tool in cancer research. This document provides a comprehensive overview of its mechanism of action, its impact on various signaling pathways, and detailed protocols for key experimental procedures used to investigate its efficacy.
Mechanism of Action
This compound is a non-nucleosidic small molecule that directly binds to a hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme.[1] This binding is non-competitive with respect to both the DNA primer and deoxynucleoside triphosphates (dNTPs). The primary consequence of this interaction is the inhibition of telomerase processivity, leading to a failure to extend telomeres. Over successive cell divisions, this results in progressive telomere shortening, which in turn triggers cellular senescence or apoptosis in cancer cells that rely on telomerase for immortalization.
Quantitative Effects of this compound
The efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for its antiproliferative effects and telomerase inhibition, as well as its quantitative impact on key downstream signaling molecules.
Table 1: Antiproliferative and Telomerase Inhibitory IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Telomerase Inhibitory IC50 (nM) |
| JVM13 | Chronic Lymphocytic Leukemia | 52 | - |
| AML (primary cells) | Acute Myeloid Leukemia | 56 | - |
| MCF-7 | Breast Cancer | 34.59 | - |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 29.91 | - |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 48.53 (48h), 37.22 (72h) | - |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 39.59 (48h), 22.71 (72h) | - |
| Calu-3 | Non-Small Cell Lung Cancer | 25.76 (72h) | - |
| A549 | Non-Small Cell Lung Cancer | 74.82 (72h) | - |
| Cell-free assay | - | - | 100 |
Table 2: Quantitative Downstream Effects of this compound on Key Signaling Molecules
| Target Molecule | Cell Line(s) | This compound Concentration | Observed Effect |
| p21 | SCCF1 | 25-100 µM | Dose-dependent upregulation of mRNA levels.[2] |
| Bax/Bcl-2 Ratio | SCCF2 | 25-100 µM | Dose-dependent increase in Bax mRNA and decrease in Bcl-2 mRNA, leading to an increased ratio.[2] |
| c-Myc | SCCF1, 2, 3 | 50 µM | Decrease in relative mRNA levels.[3] |
| K562, MEG-01 | 50 µM | Significant decrease in protein expression.[1] | |
| hTERT | K562, MEG-01 | 50 µM | Significant decrease in mRNA and protein expression.[1] |
| EGFR | SCCF1, 2, 3 | 50 µM | Downregulation of mRNA and protein levels.[2][3] |
| p-ERK/ERK Ratio | SCCF1, 2, 3 | 50 µM | Marked decrease in the ratio of phosphorylated ERK to total ERK.[2][3] |
| MMP-1, -2, -9 | SCCF1, 2, 3 | 50 µM | Decrease in protein levels.[2][3] |
| p-PI3K | K562, MEG-01 | 25-50 µM | Robust reduction in phosphorylation.[1] |
| p-AKT | K562, MEG-01 | 25-50 µM | Robust reduction in phosphorylation.[1] |
| p-mTOR | K562 | 50 µM | Effective decrease in phosphorylation.[1] |
Downstream Signaling Pathways Affected by this compound
This compound instigates a cascade of downstream signaling events, primarily stemming from telomerase inhibition and off-target effects on gene expression. These pathways are crucial in mediating its anticancer activities, including cell cycle arrest, apoptosis, and inhibition of metastasis.
Cell Cycle Arrest and Apoptosis Pathway
Inhibition of telomerase by this compound leads to telomere shortening, which is recognized as DNA damage, triggering cell cycle arrest and apoptosis.[2] A key mediator in this process is the upregulation of the cyclin-dependent kinase inhibitor p21.[2] Furthermore, this compound modulates the balance of pro- and anti-apoptotic proteins, notably by increasing the Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis.[2]
Figure 1: this compound induced cell cycle arrest and apoptosis pathway.
Regulation of Gene Expression
Beyond its direct enzymatic inhibition, this compound has been shown to downregulate the expression of c-Myc, a key transcription factor for hTERT.[1][3] This leads to a further reduction in telomerase levels, amplifying its primary effect.
Figure 2: this compound mediated downregulation of hTERT expression via c-Myc.
Inhibition of Pro-survival and Metastatic Pathways
This compound also impacts signaling pathways involved in cell proliferation, survival, and invasion. It has been observed to downregulate the Epidermal Growth Factor Receptor (EGFR), leading to reduced activation of the downstream MAPK/ERK pathway.[2][3] Additionally, it decreases the expression of Matrix Metalloproteinases (MMPs), which are crucial for extracellular matrix degradation and metastasis.[2][3] In some cancer types, this compound has also been shown to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[1]
Figure 3: Inhibition of pro-survival and metastatic pathways by this compound.
Radiosensitization via ATM/CHK1 Inhibition
In the context of combination therapy, this compound has been shown to enhance the radiosensitivity of cancer cells. It achieves this by inhibiting the Ataxia-Telangiectasia Mutated (ATM)/Checkpoint Kinase 1 (CHK1) pathway, which is a critical component of the DNA damage response.[4][5] This impairment of DNA repair mechanisms makes cancer cells more susceptible to the cytotoxic effects of ionizing radiation.
Figure 4: this compound mediated radiosensitization through ATM/CHK1 inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the downstream effects of this compound.
General Experimental Workflow
The investigation of this compound's effects typically follows a logical progression from assessing its direct impact on telomerase and cell viability to elucidating the underlying molecular mechanisms.
Figure 5: General experimental workflow for investigating this compound effects.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is a highly sensitive PCR-based method to measure telomerase activity.
Materials:
-
TRAPeze® Telomerase Detection Kit or individual reagents (TS primer, ACX primer, control templates, Taq polymerase, dNTPs)
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Protein quantification assay (e.g., Bradford or BCA)
-
PCR tubes and thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
DNA staining dye (e.g., SYBR® Green or ethidium bromide)
-
Gel imaging system
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1 x 10^5 to 1 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
Determine the protein concentration.
-
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.
-
In a PCR tube, add 1-2 µg of protein extract to the master mix.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation at 95°C for 2-3 minutes.
-
30-35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45-60 seconds.
-
-
Final extension at 72°C for 5-10 minutes.
-
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye.
-
Visualize the characteristic 6-base pair ladder of telomeric repeats using a gel imaging system.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or another viability dye
-
1X Binding Buffer (calcium-enriched)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
SYBR® Green or TaqMan® qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
-
qPCR Run and Analysis:
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
This guide provides a foundational understanding of the downstream effects of this compound and the experimental approaches to their investigation. For further details, researchers are encouraged to consult the primary literature cited herein.
References
- 1. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 4. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BIBR 1532: A Technical Guide to a Potent Telomerase Inhibitor and its Impact on Telomere Shortening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is overexpressed in the vast majority of human cancers. Its role in maintaining telomere length allows cancer cells to bypass the normal processes of replicative senescence and apoptosis, making it a prime target for anti-cancer drug development. BIBR 1532 is a potent and selective, non-nucleosidic small molecule inhibitor of telomerase.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on telomere shortening, and its effects on cancer cells, with detailed experimental protocols and data presented for the scientific community.
Mechanism of Action
This compound acts as a mixed-type, non-competitive inhibitor of the human telomerase enzyme.[1][3] It does not compete with deoxyribonucleotides or the DNA primer for binding to the active site.[1] Instead, structural studies have revealed that this compound binds to a conserved hydrophobic pocket on the outer surface of the thumb domain of the telomerase reverse transcriptase (TERT) subunit.[4] This binding allosterically inhibits telomerase function by interfering with the enzyme's processivity, thereby preventing the efficient elongation of telomeres.[1][3][4] Notably, this compound demonstrates high selectivity for telomerase, with no significant inhibition of other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations that effectively block telomerase activity.[2]
Impact on Telomere Shortening and Cellular Senescence
Continuous treatment of cancer cells with this compound leads to a progressive shortening of telomeres.[5][6] This erosion of telomeric DNA eventually triggers a DNA damage response, leading to cell cycle arrest and the induction of replicative senescence or apoptosis.[6][7] The rate of telomere shortening and the onset of growth inhibition are dependent on the initial telomere length of the cancer cells.[6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
| Parameter | Value | Assay System | Reference |
| IC50 (Telomerase Activity) | 93 nM | In vitro (recombinant hTERT) | [8] |
| IC50 (Telomerase Activity) | 100 nM | Cell-free assay | [2] |
Table 1: In Vitro Inhibition of Telomerase Activity by this compound
| Cell Line | Cancer Type | IC50 (Proliferation) | Time Point | Reference |
| JVM13 | Leukemia (CLL) | 52 µM | 9 days | [8] |
| Primary AML cells | Acute Myeloid Leukemia | 56 µM | Not specified | [2] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 53 ± 3.8 µM | 14 days | [8] |
| MCF-7 | Breast Cancer | 34.59 µM | 48 hours | [9][10] |
| Breast Cancer Stem Cells (BCSC) | Breast Cancer | 29.91 µM | 48 hours | [9][10] |
| MCF10A (Normal) | Breast Epithelial | 29.07 µM | 48 hours | [9][10] |
Table 2: Anti-proliferative Effects of this compound on Various Cell Lines
| Cell Line | Treatment | Effect | Reference |
| B-lymphoid cell lines (CA46, KMS11) | This compound | Telomere loss of 45 bp per mitotic division | [6] |
| HT1080 | This compound | Progressive telomere shortening leading to senescence | [5] |
Table 3: Effect of this compound on Telomere Length
Key Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on telomerase triggers a cascade of cellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Figure 1: Signaling pathway of this compound-induced telomere shortening and apoptosis.
Figure 2: Experimental workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.
-
Cell Lysis: Prepare cell extracts from control and this compound-treated cells using a suitable lysis buffer (e.g., CHAPS buffer).
-
Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer) and dNTPs. Telomerase in the extract will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: Amplify the extension products using PCR with the TS primer and a reverse primer.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a DNA stain (e.g., SYBR Green). The intensity of the characteristic 6-bp ladder is proportional to the telomerase activity.
Southern Blot for Telomere Length Analysis
This technique is used to determine the average length of telomeres.
-
DNA Extraction: Isolate high-molecular-weight genomic DNA from control and this compound-treated cells.
-
Restriction Digest: Digest the genomic DNA with a restriction enzyme that does not cut within the telomeric repeats (e.g., HinfI/RsaI).
-
Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.
-
Southern Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a labeled telomeric probe (e.g., (TTAGGG)n).
-
Detection: Visualize the hybridized probe to determine the distribution of telomere restriction fragment lengths.
Cell Viability and Proliferation Assays
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for the desired time period (e.g., 48, 72, 96 hours).
-
Assay:
-
WST-1/MTT Assay: Add the reagent to the wells and incubate. Measure the absorbance at the appropriate wavelength, which correlates with the number of viable cells.
-
Trypan Blue Exclusion Assay: Stain cells with trypan blue and count viable (unstained) and non-viable (blue) cells using a hemocytometer.[7]
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of telomerase that induces telomere shortening, leading to senescence and apoptosis in cancer cells.[1][5][6] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating telomerase inhibition. While this compound has shown promise in preclinical models, its poor pharmacokinetic properties have limited its clinical development.[11] Future research may focus on developing analogs of this compound with improved bioavailability and exploring its potential in combination therapies with other anti-cancer agents to enhance therapeutic efficacy.[12]
References
- 1. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Mechanism of Human Telomerase Inhibition by BIBR1532, a Synthetic, Non-nucleosidic Drug Candidate* | Semantic Scholar [semanticscholar.org]
- 4. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of BIBR 1532: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBR 1532 is a potent and highly selective, non-nucleosidic inhibitor of telomerase, the enzyme responsible for maintaining telomere length in eukaryotic chromosomes. By inhibiting the catalytic subunit of telomerase, hTERT, this compound has demonstrated anti-proliferative effects in various cancer cell lines, leading to senescence and apoptosis.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical studies. It is intended to serve as a resource for researchers and professionals involved in the development of telomerase inhibitors and other novel anti-cancer therapies. Despite promising preclinical activity, this compound has not advanced to clinical trials, reportedly due to challenges with its pharmacokinetic properties and low cellular uptake.[3][4]
Pharmacokinetic Profile
Preclinical studies in mice have characterized the pharmacokinetic profile of this compound following both intravenous and oral administration. The data reveals a compound with high bioavailability and plasma exposure in this species.[5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in mice.
Table 1: Pharmacokinetics of this compound in Mice (Intravenous Administration)
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Volume of Distribution (Vss) | 0.1 | L/kg |
Data sourced from Boehringer Ingelheim's opnMe portal.[5]
Table 2: Pharmacokinetics of this compound in Mice (Oral Administration)
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Half-life (t½) | 12.7 | h |
| Area Under the Curve (AUC) | 140,761 | ng*h/mL |
| Bioavailability (F) | 80 | % |
Data sourced from Boehringer Ingelheim's opnMe portal.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the experimental protocols employed in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Study in Mice
While specific, detailed protocols for the pharmacokinetic studies of this compound are not publicly available, a representative methodology based on the provided data is described below.
Animal Model:
-
Species: Mouse (strain not specified in available documents)
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.
Drug Administration:
-
Intravenous (IV) Formulation: this compound dissolved in a solution containing 25% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[6]
-
IV Dose: 1 mg/kg.[6]
-
Oral (PO) Formulation: A natrosol suspension of this compound.[6]
-
PO Dose: 5 mg/kg.[6]
Blood Sampling:
-
Blood samples would be collected at various time points post-administration to characterize the absorption, distribution, and elimination phases. A typical sampling schedule might include pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood would be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples would then be stored at -80°C until analysis.
Bioanalytical Method for Plasma Sample Analysis: A specific, validated analytical method for this compound in plasma is not detailed in the available literature. However, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a small molecule like this compound would involve the following steps:
-
Sample Preparation: Protein precipitation of plasma samples with a solvent such as acetonitrile.
-
Chromatographic Separation: Use of a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing a modifier like formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization, optimized for the specific mass transitions of this compound and an internal standard.
In Vitro Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method to measure telomerase activity.
-
Cell Lysate Preparation: Cancer cells are lysed to extract proteins, including telomerase.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.
-
PCR Amplification: The extended products are then amplified by PCR using a forward primer that binds to the synthetic primer and a reverse primer that binds to the telomeric repeats.
-
Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the cell extract.[3][7]
Cell Culture and Proliferation Assays
-
Cell Lines: Various cancer cell lines have been used, including those from lung, breast, and prostate cancer.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound, typically dissolved in DMSO, is added to the cell culture medium at various concentrations to assess its effects on cell proliferation and viability.[7]
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. roswellpark.org [roswellpark.org]
- 3. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
BIBR 1532 in Cancer Research: A Technical Review of a Potent Telomerase Inhibitor
Introduction
Telomerase, a ribonucleoprotein that functions as a reverse transcriptase, is a critical enzyme in cellular immortalization and is expressed in the vast majority of cancer cells while being largely inactive in most healthy somatic cells.[1][2] This differential expression makes it a prime target for cancer therapy. BIBR 1532 is a synthetic, non-nucleosidic small molecule that has been identified as a potent and selective inhibitor of telomerase.[3][4] It functions by binding to a distinct allosteric site on the catalytic subunit of telomerase, the human telomerase reverse transcriptase (hTERT), thereby inhibiting its enzymatic activity in a non-competitive manner.[3][5] This technical guide provides an in-depth review of the literature on this compound, focusing on its mechanism, quantitative effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to evaluate its efficacy.
Quantitative Data on this compound Efficacy
The anti-cancer activity of this compound has been quantified across a variety of cancer cell lines. The data consistently demonstrates its ability to inhibit telomerase activity, reduce cell viability, and induce apoptosis.
Table 1: Telomerase Inhibition and Cytotoxicity (IC50) of this compound
| Cancer Type | Cell Line(s) | Parameter | IC50 Value | Citation(s) |
| Cell-Free Assay | N/A | Telomerase Inhibition | 100 nM | [6][7] |
| Breast Cancer | MCF-7 | Cell Viability (48h) | 34.59 µM | [8][9] |
| Breast Cancer Stem Cell | BCSC | Cell Viability (48h) | 29.91 µM | [8][9] |
| Leukemia | JVM13 | Proliferation | 52 µM | [7] |
| Acute Myeloid Leukemia | AML Cells | Proliferation | 56 µM | [7] |
| Multiple Myeloma | K562, MEG-01 | Cell Survival | Dose- and time-dependent | [1][2] |
Table 2: Cellular Effects of this compound Treatment
| Cancer Type | Cell Line(s) | Treatment | Observed Effect(s) | Citation(s) |
| Feline Oral Squamous Cell Carcinoma | SCCF1, SCCF2, SCCF3 | 25, 50, 100 µM for 48h | Inhibition of telomerase activity, growth stoppage, decreased viability. | [10] |
| Non-Small Cell Lung Cancer | NCI-H460 | 10 µM | Progressive telomere shortening, induction of senescence. | [4] |
| Anaplastic Thyroid Cancer | SW1736 | IC50 dose | 3.1-fold increase in apoptosis; 50.8% decrease in cell migration; G0/G1 cell cycle arrest. | [11] |
| Esophageal Squamous Cell Carcinoma | KYSE150, KYSE410 | Dose-dependent | Inhibition of cell proliferation and migration; downregulation of hTERT. | [12] |
| Breast Cancer | MCF-7, BCSC | IC50 dose (48h) | Induction of apoptosis; G2/M phase accumulation. | [8][9] |
Core Mechanism and Signaling Pathways
This compound's primary mechanism is the direct inhibition of hTERT. This action triggers a cascade of cellular events, primarily centered around telomere dysfunction, leading to cell cycle arrest, senescence, and apoptosis. Furthermore, this compound influences several key signaling pathways that are crucial for cancer cell survival and proliferation.
Primary Mechanism: Telomerase Inhibition
This compound acts as a mixed-type non-competitive inhibitor, suggesting it binds to a site on the hTERT enzyme distinct from the substrate binding sites for deoxyribonucleotides and the DNA primer.[3] This inhibition prevents the addition of telomeric repeats to the ends of chromosomes. In cancer cells, which rely on telomerase to overcome the natural end-replication problem, this leads to progressive telomere shortening with each cell division.[4] Eventually, critically short telomeres trigger a DNA damage response (DDR), leading to replicative senescence or apoptosis.[4][10]
Caption: Core inhibitory mechanism of this compound on the hTERT enzyme.
Modulation of Key Cancer Signaling Pathways
Beyond direct telomerase inhibition, this compound affects multiple signaling networks. In multiple myeloma cells, it has been shown to suppress the PI3K/AKT/mTOR and ERK1/2 MAPK pathways, which are critical for cell survival and proliferation.[1][2] The drug also down-regulates the expression of cMyc, a key transcriptional activator of TERT, creating a feedback loop that further reduces telomerase levels.[1][10] This leads to decreased expression of downstream targets like EGFR, phospho-ERK, and matrix metalloproteinases (MMPs), impacting cell invasion and survival.[10]
Caption: this compound's impact on interconnected cancer signaling pathways.
Synergistic Effects with Radiotherapy
Recent studies have highlighted this compound's potential as a radiosensitizer, particularly in non-small cell lung cancer (NSCLC).[13][14][15] When combined with ionizing radiation (IR), this compound enhances IR-induced apoptosis, senescence, and mitotic catastrophe.[15] Mechanistically, it disrupts the ATM/CHK1 signaling pathway, which is essential for DNA damage repair, thereby increasing the efficacy of radiotherapy.[14][15] Furthermore, the combination can induce ferroptosis and activate the cGAS-STING pathway, promoting an anti-tumor immune response.[13][14]
Key Experimental Protocols
Standardized methodologies are crucial for assessing the effects of this compound. Below are summaries of key protocols frequently cited in the literature.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is the gold standard for measuring telomerase activity.
-
Objective: To quantify the enzymatic activity of telomerase in cell lysates.
-
Methodology:
-
Cell Lysis: Prepare cell extracts using a lysis buffer (e.g., CHAPS buffer) to release cellular contents, including telomerase.
-
Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). If active telomerase is present, it will add telomeric repeats (GGTTAG) to the 3' end of the primer.
-
PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. A 36 bp internal standard is often included for normalization.[16]
-
Detection: Separate the PCR products using polyacrylamide gel electrophoresis (PAGE) and visualize them. The characteristic 6-base pair ladder pattern indicates telomerase activity.
-
Quantification: Quantify the intensity of the ladder relative to the internal standard. For inhibitor studies, various concentrations of this compound are added during the extension step.
-
Cell Viability and Cytotoxicity Assay (MTT/WST-1)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the effect of this compound on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, 72 hours).[1][6]
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or WST-1) to each well.
-
Incubation: Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[6]
-
Quantification: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treatment: Culture cells with and without this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend cells in an Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters late apoptotic/necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results allow for the quantification of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro evaluation of this compound.
This compound stands out as a well-characterized, selective inhibitor of telomerase with demonstrated anti-cancer activity across numerous preclinical models. Its multifaceted mechanism, which includes not only the direct inhibition of hTERT leading to telomere dysfunction but also the modulation of critical survival pathways like PI3K/AKT and ERK/MAPK, makes it a compelling candidate for cancer therapy.[1][2][10] While challenges such as poor pharmacokinetics have limited its clinical progression, its efficacy in sensitizing cancer cells to conventional treatments like radiotherapy opens new avenues for combination therapies.[5][13] The continued study of this compound and the development of analogs with improved drug-like properties remain a promising strategy in the pursuit of telomerase-targeted cancer treatments.
References
- 1. peerj.com [peerj.com]
- 2. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 11. Evaluation of the anticancer effect of telomerase inhibitor BIBR1532 in anaplastic thyroid cancer in terms of apoptosis, migration and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIBR1532 combined with radiotherapy induces ferroptosis in NSCLC cells and activates cGAS-STING pathway to promote anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
BIBR 1532: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBR 1532 is a potent and selective non-competitive inhibitor of telomerase, the enzyme responsible for maintaining telomere length in eukaryotic cells.[1][2] By inhibiting telomerase, this compound induces telomere shortening, leading to replicative senescence and apoptosis in cancer cells, making it a subject of significant interest in cancer drug discovery.[1][3] This document provides detailed application notes and protocols for in vitro assays designed to characterize the activity of this compound. These protocols are intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound acts as a mixed-type non-competitive inhibitor of human telomerase.[4] It binds to a conserved hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (TERT) subunit, distinct from the active site for deoxyribonucleotides and the DNA primer.[4][5] This binding event interferes with the enzyme's processivity, hindering its ability to add telomeric repeats to the ends of chromosomes.[4] This allosteric inhibition mechanism is similar to that of non-nucleosidic inhibitors of HIV-1 reverse transcriptase.[4] Notably, this compound does not inhibit other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations where it effectively inhibits telomerase, highlighting its selectivity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Cell-Free Telomerase Assay | - | 100 nM | [1][2] |
| TRAP Assay | A549 (Non-Small Cell Lung Cancer) | 1.596 µM | |
| Cell Proliferation Assay | JVM13 (Leukemia) | 52 µM | [2] |
| Cell Proliferation Assay | Nalm-1, HL-60, Jurkat (Leukemia) | Similar to JVM13 | [1][2] |
| Cell Proliferation Assay | Acute Myeloid Leukemia (AML) | 56 µM | [1][2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the telomere maintenance pathway, which is crucial for cell immortalization in cancer. By inhibiting telomerase, this compound triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis.
Caption: this compound inhibits telomerase, leading to telomere shortening, senescence, and apoptosis.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase in a cell lysate. The protocol involves two main steps: telomerase-mediated extension of a substrate oligonucleotide and subsequent PCR amplification of the extended products.
Materials:
-
TRAPeze® Telomerase Detection Kit (e.g., Merck #S7700) or equivalent reagents
-
CHAPS Lysis Buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM Benzamidine, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% Glycerol)[5]
-
Cell lines of interest (e.g., A549, cancer cell lines)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., GelStar™ Nucleic Acid Gel Stain)[3][6]
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
TRAP Reaction:
-
Prepare a reaction mixture containing the TRAP buffer, dNTPs, TS primer (telomerase substrate), and a fluorescently labeled reverse primer.
-
In separate tubes, add a fixed amount of cell lysate (e.g., 0.5-1 µg of total protein).
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.[7]
-
Pre-incubate the lysate with this compound on ice for 15 minutes.[1]
-
Initiate the telomerase extension reaction by incubating at 37°C for 30 minutes.
-
-
PCR Amplification:
-
Add Taq polymerase and the reverse primer to each reaction tube.
-
Perform PCR amplification using the following typical cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
95°C for 30 seconds
-
55-60°C for 30 seconds
-
72°C for 1 minute
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Analysis:
-
Resolve the PCR products on a non-denaturing 10-15% polyacrylamide gel.[3][6]
-
Stain the gel and visualize the DNA fragments using a gel documentation system.
-
Telomerase activity is observed as a characteristic ladder of 6-bp repeats.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells to assess the anti-proliferative effects of this compound.
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.[1]
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the WST-1 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of this compound. The TRAP assay is essential for confirming its inhibitory effect on telomerase activity, while cell viability and apoptosis assays are crucial for characterizing its cellular consequences. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data in the study of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 4. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIBR 1532 in Lung Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIBR 1532, a potent and selective non-competitive telomerase inhibitor, in the study of lung cancer cells. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
This compound is a small molecule that directly inhibits the catalytic subunit of telomerase, hTERT, by binding to an allosteric site.[1][2] Telomerase is reactivated in the vast majority of cancer cells, including non-small cell lung cancer (NSCLC), where it plays a crucial role in maintaining telomere length, thus enabling unlimited cell proliferation.[3][4][5] Inhibition of telomerase by this compound leads to telomere shortening, induction of cellular senescence, and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6]
Mechanism of Action
This compound acts as a mixed-type non-competitive inhibitor of telomerase, binding to a site distinct from the DNA primer and deoxynucleotide triphosphate (dNTP) binding sites.[2] This binding interferes with the enzyme's processivity, leading to the progressive shortening of telomeres with each cell division. In lung cancer cells, inhibition of telomerase by this compound has been shown to disrupt chromosomal stability and impair DNA damage repair pathways, notably by inhibiting the ATM/CHK1 signaling pathway.[3][6][7] Furthermore, recent studies have indicated that this compound can enhance the anti-tumor immune response by activating the cGAS-STING pathway.[4][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| A549 | TRAP Assay | 0.2 µM | - | [7][9] |
| A549 | CCK-8 Assay | 74.82 µM | 72 hours | [3] |
| A549 | CCK-8 Assay | 81.42 µM | 72 hours | [4] |
| Calu-3 | CCK-8 Assay | 25.76 µM | 72 hours | [3] |
| H460 | CCK-8 Assay | 35.34 µM | 72 hours | [4] |
Table 2: Cellular Effects of this compound in NSCLC Cells
| Cell Line | This compound Concentration | Effect | Reference |
| Calu-3 | 20 µM | Inhibition of cell proliferation and pro-apoptotic effect | [3] |
| A549 | 40 µM | Inhibition of cell proliferation and pro-apoptotic effect | [3] |
| A549, H460 | Various | Dose- and time-dependent inhibition of cell viability | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A549, H460, and Calu-3 human non-small cell lung carcinoma cell lines are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Telomerase Activity Assay (TRAP Assay)
This protocol is adapted from the Telomeric Repeat Amplification Protocol (TRAP).
-
Cell Lysate Preparation:
-
Harvest approximately 1 x 10^5 cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., NP-40 lysis buffer).[1]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
TRAP Reaction:
-
In a PCR tube, add the cell lysate (containing 0.05 µg of protein) to a TRAP reaction mixture.[10] The mixture typically contains a TS primer, a reverse primer, dNTPs, and Taq polymerase in a reaction buffer.
-
Perform the telomerase extension step at 25-30°C for 30 minutes.
-
Amplify the extension products by PCR.
-
-
Detection:
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel with a suitable dye (e.g., SYBR Green or ethidium bromide) and visualize the DNA ladder, which indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for studying this compound in lung cancer cells.
Caption: Signaling pathways affected by this compound in lung cancer cells.
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIBR1532 combined with radiotherapy induces ferroptosis in NSCLC cells and activates cGAS-STING pathway to promote anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of BIBR 1532 in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBR 1532 is a potent and selective small molecule inhibitor of telomerase, the enzyme responsible for maintaining telomere length and promoting cellular immortality, a hallmark of cancer.[1] In the context of breast cancer, a leading cause of cancer-related mortality in women, targeting telomerase presents a promising therapeutic strategy. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various breast cancer cell lines, including breast cancer stem cells (BCSCs), which are implicated in tumor recurrence and metastasis.[1][2] This document provides detailed application notes and protocols for the use of this compound in breast cancer research, intended to guide researchers in exploring its therapeutic potential.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the catalytic subunit of telomerase, hTERT.[3] By binding to a specific hydrophobic pocket on the thumb domain of hTERT, it interferes with the enzyme's processivity, leading to progressive telomere shortening with each cell division.[3] This ultimately triggers cellular senescence or apoptosis.[3] Beyond its direct enzymatic inhibition, this compound has also been shown to downregulate the expression of c-Myc, a transcriptional activator of hTERT, further suppressing telomerase activity.[4]
Key Applications in Breast Cancer Research
-
Inhibition of Cell Proliferation and Viability: this compound effectively inhibits the growth of various breast cancer cell lines in a dose-dependent manner.[5]
-
Induction of Apoptosis: The compound induces programmed cell death in breast cancer cells, a key mechanism of its anti-cancer activity.[2]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cell division.[1][5]
-
Inhibition of Telomerase Activity: Direct measurement of telomerase activity confirms the inhibitory effect of this compound.
-
Synergistic Effects with Chemotherapy: this compound has been shown to work synergistically with conventional chemotherapeutic agents like paclitaxel and arsenic trioxide, enhancing their efficacy.[1][5]
-
Investigation of Signaling Pathways: this compound modulates key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on breast cancer cells as reported in the literature.
| Cell Line | IC50 Value (µM) at 48h | Reference |
| MCF-7 | 34.59 | [1][2] |
| Breast Cancer Stem Cells (BCSCs) | 29.91 | [1][2] |
| MDA-MB-231 | 36 | [7] |
| MDA-MB-468 | 10 | [7] |
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different breast cancer cell lines after 48 hours of treatment.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| MCF-7 | Control | 9.6 | [6] |
| This compound (IC50) | 21.8 | [6] | |
| Breast Cancer Stem Cells (BCSCs) | Control | 5.0 | [6] |
| This compound (IC50) | 30.3 | [6] | |
| MDA-MB-231 | This compound (36 µM) | Increased | [7] |
| MDA-MB-468 | This compound (10 µM) | Increased | [7] |
Table 2: Apoptosis Induction by this compound in Breast Cancer Cells. This table shows the percentage of apoptotic cells in different breast cancer cell lines following treatment with this compound.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MCF-7 | Control | 65.2 | 23.5 | 11.3 | |
| This compound (20 µM) | 75.8 | 15.1 | 9.1 | ||
| Breast Cancer Stem Cells (BCSCs) | This compound (IC50) | - | - | Accumulation | [1][2] |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells. This table illustrates the changes in cell cycle phase distribution in MCF-7 cells after treatment with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after this compound treatment.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[8]
-
RNase A (100 µg/mL)[9]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Cell Cycle Analysis Workflow
Telomerase Activity Assay (TRAP Assay)
This protocol measures the telomerase activity in cell lysates.
Materials:
-
Breast cancer cells treated with this compound
-
CHAPS lysis buffer
-
TRAP (Telomeric Repeat Amplification Protocol) kit
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Prepare cell lysates from control and this compound-treated cells using CHAPS lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform the TRAP assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
The assay typically involves a telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extension products.
-
Analyze the PCR products by PAGE and visualize with a DNA staining dye.
-
A decrease in the intensity of the characteristic DNA ladder indicates inhibition of telomerase activity.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)[4]
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS and fix with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.[4]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
Signaling Pathways Affected by this compound
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. In breast cancer, this pathway is often hyperactivated. Studies have shown that this compound treatment can lead to the dephosphorylation and inactivation of Akt, a key component of this pathway, thereby inhibiting downstream signaling.[7]
This compound inhibits the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is common in breast cancer. The combination of arsenic trioxide and this compound has been shown to synergistically inhibit the NF-κB signaling pathway, leading to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis resistance.[1]
This compound and Arsenic Trioxide inhibit the NF-κB pathway.
Conclusion
This compound is a valuable research tool for investigating the role of telomerase in breast cancer. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways makes it a compound of interest for further preclinical and potentially clinical development. The provided protocols and data serve as a comprehensive resource for researchers aiming to utilize this compound in their breast cancer studies. The synergistic effects observed with other anti-cancer agents highlight its potential in combination therapies, a promising avenue for overcoming drug resistance and improving patient outcomes.
References
- 1. Arsenic trioxide and BIBR1532 synergistically inhibit breast cancer cell proliferation through attenuation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 4. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of the telomerase inhibitor, BIBR1532, and paclitaxel synergistically inhibit cell proliferation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast Cancer and Arsenic Anticancer Effects: Systematic Review of the Experimental Data from In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of BIBR 1532 with Doxorubicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols to investigate the synergistic anticancer effects of the telomerase inhibitor BIBR 1532 in combination with the chemotherapeutic agent doxorubicin. The combination of this compound and doxorubicin has been shown to produce a potent synergistic effect in various cancer cell lines, including pre-B acute lymphoblastic leukemia and multiple myeloma.[1][2][3] This synergy is achieved through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][3] These notes offer a comprehensive guide to reproducing and expanding upon these findings.
Introduction
Telomerase is a reverse transcriptase that maintains telomere length, and its reactivation is a hallmark of the majority of cancers, contributing to cellular immortality.[2][4] this compound is a potent and selective non-competitive inhibitor of telomerase, binding to the active site of the human telomerase reverse transcriptase (hTERT).[3][4][5] Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II.[6]
While both agents exhibit anticancer properties individually, their combination has demonstrated a synergistic enhancement of cytotoxicity.[1][3][6][7] This synergistic interaction allows for potentially lower effective doses, which could mitigate the toxicity associated with doxorubicin. The underlying mechanisms for this synergy are multifaceted, involving the induction of p73 and p21, leading to G1 cell cycle arrest and the downregulation of hTERT and its transcriptional regulator c-Myc.[1][2] Furthermore, the combination therapy enhances reactive oxygen species (ROS) production and modulates the expression of apoptosis-related proteins, shifting the balance towards programmed cell death.[1][2] In certain cancer types, such as multiple myeloma, the synergistic effect is also mediated through the inhibition of the PI3K/AKT/mTOR pathway and activation of the ERK1/2 MAPK pathway.[3][8]
These application notes provide a framework for studying these synergistic effects, offering detailed protocols for assessing cell viability, apoptosis, cell cycle progression, and the underlying molecular pathways.
Data Presentation
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin on Cancer Cells
| Cell Line | Drug Combination | Effect on Cell Viability | Combination Index (CI) | Reference |
| Nalm-6 (pre-B ALL) | This compound + Doxorubicin | Significant decrease in cell viability compared to single agents. | Synergistic (Isobologram analysis) | [1] |
| U-118 MG (Glioblastoma) | This compound + Doxorubicin | Highest synergistic effect observed among several cell lines and drug combinations. | Synergistic | [6] |
| MDA-MB-231 (Breast Cancer) | This compound + Doxorubicin | Significant reduction in cell proliferation with combination treatment over 21 days. | Efficacious combination | [7] |
| K562 & MEG-01 (Multiple Myeloma) | This compound + Doxorubicin | More effective at suppressing cell viability than either drug alone. | Synergistic | [3] |
Table 2: Mechanistic Insights into the Synergistic Action of this compound and Doxorubicin
| Cell Line | Experimental Assay | Key Findings with Combination Treatment | Reference |
| Nalm-6 (pre-B ALL) | Annexin V/PI Staining | Significant increase in the percentage of apoptotic cells. | [1] |
| Nalm-6 (pre-B ALL) | Caspase-3 Activity Assay | Notable increase in caspase-3 enzymatic activity. | [1] |
| Nalm-6 (pre-B ALL) | Cell Cycle Analysis | Increased sub-G1 cell population, indicative of apoptosis, and G1 arrest. | [1] |
| Nalm-6 (pre-B ALL) | qRT-PCR | Significant suppression of hTERT and c-Myc mRNA levels. Upregulation of p73 and p21. | [1] |
| Nalm-6 (pre-B ALL) | Western Blot | Altered Bax/Bcl-2 ratio (pro-apoptotic). | [1] |
| K562 & MEG-01 (Multiple Myeloma) | Western Blot | Significant decrease in TERT and c-MYC expression. | [3] |
| K562 & MEG-01 (Multiple Myeloma) | Western Blot | Significant decrease in PI3K, AKT, and mTOR phosphorylation. Upregulation of ERK1/2 phosphorylation. | [3][9] |
Mandatory Visualizations
Caption: Workflow for assessing the synergy of this compound and doxorubicin.
Caption: Signaling pathways in this compound and doxorubicin synergy.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., Nalm-6)
-
Complete cell culture medium
-
This compound and Doxorubicin stock solutions
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and doxorubicin. For combination studies, treat cells with various concentrations of both drugs. Include untreated and single-agent controls.
-
Add the drug solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Synergy can be determined using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells (at least 1 x 10⁶ cells per sample)
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the Sub-G1, G0/G1, S, and G2/M phases.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan Master Mix
-
Primers for target genes (e.g., hTERT, c-Myc, p21, p73) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR system
Procedure:
-
Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction in a total volume of 10-20 µL containing cDNA, primers, and master mix.
-
Run the reaction on a Real-Time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.
Conclusion
The combination of this compound and doxorubicin represents a promising therapeutic strategy for various cancers.[2] The protocols outlined in this document provide a robust framework for investigating the synergistic effects and underlying molecular mechanisms of this drug combination. By utilizing these methods, researchers can further elucidate the complex interactions between telomerase inhibition and conventional chemotherapy, paving the way for the development of more effective cancer therapies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. igbmc.fr [igbmc.fr]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: BIBR 1532 as a Radiotherapy Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBR 1532 is a potent and highly selective non-nucleosidic small molecule inhibitor of telomerase, the enzyme responsible for maintaining telomere length.[1][2] In many cancer cells, telomerase is reactivated, contributing to cellular immortalization and resistance to therapies such as radiotherapy.[1][2] Preclinical studies have demonstrated that this compound can enhance the radiosensitivity of cancer cells, particularly in non-small cell lung cancer (NSCLC), through multiple mechanisms.[1][3][4] These application notes provide a summary of the key mechanisms, quantitative data from preclinical studies, and detailed protocols for investigating the use of this compound as a radiosensitizing agent.
Mechanisms of Action
This compound enhances the efficacy of radiotherapy through a multi-faceted approach:
-
Telomerase Inhibition and Telomere Dysfunction: As a direct inhibitor of telomerase, this compound prevents the elongation of telomeres. This leads to telomere dysfunction, making cancer cells more susceptible to the DNA damage induced by ionizing radiation (IR).[1]
-
Inhibition of DNA Damage Repair: this compound has been shown to disrupt the Ataxia-Telangiectasia Mutated (ATM)/Checkpoint Kinase 1 (CHK1) signaling pathway.[1][5] This pathway is a critical component of the DNA damage response (DDR), and its inhibition impairs the repair of double-strand breaks (DSBs) caused by radiotherapy.
-
Induction of Ferroptosis: In combination with radiotherapy, this compound promotes ferroptosis, an iron-dependent form of regulated cell death. This is achieved by increasing the levels of reactive oxygen species (ROS) and lipid peroxidation within the tumor cells.[2][3]
-
Activation of the cGAS-STING Pathway: The accumulation of cytosolic double-stranded DNA (dsDNA) and mitochondrial DNA (mtDNA) resulting from IR-induced damage and this compound-mediated repair inhibition activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[2][3][4] This, in turn, stimulates an anti-tumor immune response.[2][3]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways affected by the combination of this compound and radiotherapy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound as a radiosensitizer in NSCLC cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| A549 | 72 hours | 81.42 | [4] |
| H460 | 72 hours | 35.34 | [4] |
| MCF-7 | 48 hours | 34.59 | [6] |
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Cell Line | Treatment Groups | Mean Tumor Volume (mm³) | P-value | Reference |
| Calu-3 | Control | 1074.2 ± 188.8 | - | [5] |
| This compound alone | 1131.3 ± 188.3 | > 0.05 | [5] | |
| IR (10 Gy) alone | 624.7 ± 52.01 | < 0.01 | [5] | |
| This compound + IR (10 Gy) | 354.6 ± 30.94 | < 0.01 | [5] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the radiosensitizing effects of this compound.
Experimental Workflow Overview
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.75-100 µM) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated) and determine the IC50 values.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each radiation dose.
-
This compound Treatment: Pre-treat the cells with a non-toxic concentration of this compound (e.g., 20-40 µM) for 72 hours.
-
Irradiation: Irradiate the cells with various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and generate cell survival curves.
Protocol 3: Western Blot Analysis for DNA Damage Response Proteins
This protocol is for detecting changes in protein expression in the ATM/CHK1 pathway.
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-ATM, p-CHK1, and γ-H2AX.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Immunofluorescence for Cytosolic dsDNA
This protocol visualizes the accumulation of dsDNA in the cytoplasm.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate, pre-treat with this compound, and irradiate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
-
Blocking: Block with 10% bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against dsDNA overnight at 4°C.
-
Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 5: In Vivo Xenograft Study
This protocol evaluates the in vivo efficacy of this compound and radiotherapy.
-
Tumor Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 Calu-3 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor Growth and Grouping: Monitor tumor growth until the average volume reaches approximately 200 mm³. Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, IR alone, this compound + IR).
-
Treatment Administration:
-
Administer this compound (e.g., intraperitoneally) for a set number of days before irradiation.
-
Deliver a fractionated dose of IR (e.g., 10 Gy in 5 fractions) to the tumor site.[5]
-
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).[5]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Conclusion
This compound demonstrates significant potential as a radiosensitizing agent in preclinical models of NSCLC.[1][3][4] Its multifaceted mechanism of action, involving telomerase inhibition, impairment of DNA repair, induction of ferroptosis, and activation of anti-tumor immunity, makes it a promising candidate for combination therapy with radiotherapy. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound in oncology research and drug development.
References
- 1. onesearch.uark.edu [onesearch.uark.edu]
- 2. BIBR1532 combined with radiotherapy induces ferroptosis in NSCLC cells and activates cGAS-STING pathway to promote anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIBR-1532 as radiosensitizer and radioimmunotherapy synergist in models of NSCLC | BioWorld [bioworld.com]
- 4. BIBR1532 combined with radiotherapy induces ferroptosis in NSCLC cells and activates cGAS-STING pathway to promote anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BIBR 1532 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the telomerase inhibitor BIBR 1532. This guide addresses common solubility issues and provides detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents.[1] For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[1][2][3] It is also soluble in ethanol and dimethylformamide (DMF).[1]
Q2: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue due to the low aqueous solubility of this compound.[1] To avoid this, first, dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer or cell culture medium of choice.[1] It is crucial to ensure rapid and thorough mixing during the dilution step. For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. For sensitive cell lines or weak animals, it is recommended to keep the proportion of DMSO in the working solution below 2%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[1] For long-term storage, it is best to store the compound as a crystalline solid at -20°C, where it is stable for at least 4 years.[1] Stock solutions in DMSO can be stored at -20°C for several months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: I observe cytotoxicity in my experiments even at low concentrations of this compound. What could be the reason?
A5: While this compound is a selective telomerase inhibitor, it can exhibit cytotoxic effects in a dose-dependent manner in various cell lines.[2][5] The sensitivity to this compound can be cell-type specific.[5][6] If you observe unexpected cytotoxicity, consider the following:
-
Confirm the final concentration: Double-check your calculations for dilution.
-
Assess DMSO toxicity: Ensure your vehicle control is not showing toxicity.
-
Cell line sensitivity: Some cell lines may be inherently more sensitive to this compound. You may need to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. For instance, concentrations as low as 1 µM have been reported to be cytotoxic to feeder-free iPSCs.[5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (301.79 mM) | [2] |
| DMSO | 66 mg/mL (199.17 mM) | [3] |
| DMSO | ~30 mg/mL | [1] |
| DMSO | ≥15.65mg/mL | [7] |
| Ethanol | ~1 mg/mL | [1] |
| Ethanol | 16 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | Insoluble | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 331.4 g/mol .[1]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period.[4]
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparing a Working Solution for Cell Culture Experiments
This protocol provides a general guideline for diluting the DMSO stock solution for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your total culture volume. For example, to make 1 mL of 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is recommended to perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium before adding it to the final culture plate to ensure uniform mixing and prevent localized high concentrations that could cause precipitation.
-
Add the final diluted this compound solution to your cell culture plates and mix gently.
-
Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Signaling Pathway
Caption: this compound non-competitively inhibits the TERT subunit of the telomerase complex.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving this compound for experimental use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Down regulation of human telomerase reverse transcriptase (hTERT) expression by BIBR1532 in human glioblastoma LN18 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Mitigating BIBR 1532 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with the telomerase inhibitor BIBR 1532 at high concentrations.
Troubleshooting Guides
High concentrations of this compound can lead to direct cytotoxic effects that are independent of its canonical telomerase inhibitory function. This guide provides steps to identify and mitigate these effects in your experiments.
Issue: Rapid Cell Death Observed at High this compound Concentrations
If you observe significant cell death shortly after treatment with this compound (e.g., within 24-72 hours), you may be witnessing concentration-dependent cytotoxicity rather than the expected delayed senescence from telomerase inhibition.
Troubleshooting Steps:
-
Confirm the Concentration-Dependent Effect:
-
Assess the Time Course of Cell Death:
-
Perform a time-course experiment at a high concentration of this compound.
-
Monitor cell viability at multiple time points (e.g., 3, 6, 24, 48, and 72 hours) to distinguish between immediate cytotoxicity and delayed, telomere-shortening-induced cell death[1].
-
-
Analyze the Mechanism of Cell Death:
-
Evaluate markers of apoptosis (e.g., Annexin V staining, caspase-3 activity) to confirm if this is the mode of cell death[3][4].
-
Assess for DNA damage, for instance by analyzing the phosphorylation of p53, which has been shown to increase with high concentrations of this compound[2][5].
-
Investigate telomere-specific damage by observing the loss of telomeric repeat binding factor 2 (TRF2)[2][5].
-
-
Mitigation Strategies:
-
Lower the Concentration: If your goal is to study the effects of telomerase inhibition, use this compound at concentrations where it is selective for telomerase, typically below 10 µM[6].
-
Combination Therapy: Consider using a lower, non-toxic dose of this compound in combination with other therapeutic agents, such as ionizing radiation, where it can act as a sensitizer without causing direct cytotoxicity[7].
-
Cell Line Selection: Be aware that the cytotoxic effects of high-dose this compound can be cell-line dependent. It has shown selectivity for malignant cells, while normal cells like CD34+ hematopoietic stem cells are less affected[1][2][5].
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound cytotoxicity at high concentrations?
At high concentrations (typically >20 µM), this compound exerts a direct cytotoxic effect that is independent of its telomerase inhibitory activity[1][8]. This rapid toxicity is believed to be caused by direct damage to the structure of individual telomeres, leading to the loss of the protective protein TRF2 and subsequent activation of the p53-mediated DNA damage response[2][5]. This is a distinct mechanism from the delayed growth arrest seen at lower concentrations, which is due to progressive telomere shortening over multiple cell divisions[6].
Q2: Is the cytotoxicity of this compound at high concentrations specific to cancer cells?
Research suggests a degree of selectivity. Studies have shown that high concentrations of this compound induce cytotoxicity in various leukemia cell lines and primary cells from patients with acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL)[1][2]. However, the proliferative capacity of normal CD34+ cells from cord blood and leukapheresis samples was not significantly affected by the same concentrations[2][5].
Q3: What are the typical IC50 values for this compound-induced cytotoxicity?
The half-maximal inhibitory concentration (IC50) for the direct antiproliferative effect of this compound at high concentrations varies between cell lines. For example, in the JVM13 leukemia cell line, the IC50 was reported to be 52 µM, and for primary AML samples, the average IC50 was 56 ± 5 µM[1].
Q4: Can I use this compound for long-term studies if I observe initial cytotoxicity?
If you observe acute cytotoxicity, it is likely that the concentration of this compound is too high for a long-term study focused on telomerase inhibition. The rapid cell death will prevent the observation of delayed effects related to telomere shortening. For long-term studies, it is crucial to use a concentration that inhibits telomerase without causing immediate cytotoxic effects, typically in the range of 10 µM[6].
Q5: Are there any known ways to block the cytotoxic effects of high-dose this compound while still studying its other potential off-target effects?
Currently, there is limited information on specifically blocking the cytotoxic effects of high-dose this compound. One study noted that co-treatment with the ROCK inhibitor Y-27632 did not rescue the cytotoxicity observed in feeder-free induced pluripotent stem cells (iPSCs)[4][9]. This suggests that the mechanism of cell death may not be easily reversible by common anti-apoptotic agents. Further research is needed to identify specific pathways that could be targeted to mitigate this toxicity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for the direct cytotoxic and antiproliferative effects of this compound at high concentrations in various leukemia cell lines.
| Cell Line/Sample Type | IC50 Value (µM) | Reference |
| JVM13 (Leukemia Cell Line) | 52 | [1] |
| Acute Myeloid Leukemia (AML) Primary Samples | 56 ± 5 | [1] |
Experimental Protocols
WST-1 Proliferation Assay
This protocol is used to assess the antiproliferative effects of this compound.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution
-
96-well plates
-
WST-1 reagent
-
ELISA reader
Procedure:
-
Seed 0.5 to 5 x 10^4 cells per well in a 96-well plate in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2 to 4 hours.
-
Quantify the formazan dye formed by measuring the absorbance at the appropriate wavelength using an ELISA reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.[1]
Visualizations
Signaling Pathway of High-Dose this compound Cytotoxicity
Caption: Proposed signaling pathway for high-dose this compound-induced cytotoxicity.
Experimental Workflow for Investigating this compound Cytotoxicity
Caption: Troubleshooting workflow for this compound cytotoxicity experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A Non-Toxic Concentration of Telomerase Inhibitor BIBR1532 Fails to Reduce TERT Expression in a Feeder-Free Induced Pluripotent Stem Cell Model of Human Motor Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
BIBR 1532 In Vivo Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of BIBR 1532.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question: We are observing low or inconsistent plasma concentrations of this compound after oral administration. What could be the cause?
Answer:
Low and variable plasma exposure of this compound is often linked to its physicochemical properties and the formulation used. This compound is characterized by low aqueous solubility, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Review Your Formulation Strategy: A simple aqueous suspension may not be sufficient for adequate absorption. Consider the formulation strategies outlined in the table below.
-
Particle Size: Ensure that the particle size of the this compound in your suspension is minimized to increase the surface area for dissolution.
-
Vehicle Selection: For preclinical studies, consider using a suspension agent like Natrosol® (hydroxyethyl cellulose) to ensure a uniform and stable suspension for accurate dosing. An oral formulation of this compound has been successfully administered as a Natrosol® suspension in mice.[1][2]
Question: We are having difficulty dissolving this compound for intravenous administration. What is a suitable solvent system?
Answer:
This compound is sparingly soluble in aqueous buffers.[3] Direct dissolution in saline or phosphate-buffered saline (PBS) will likely be unsuccessful.
Recommended IV Formulation:
A documented successful intravenous formulation for this compound in mice involves the use of a cyclodextrin-based solution.[1][2] Specifically, a 25% solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water has been used to effectively solubilize this compound for intravenous administration.[1][2] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, enhancing their aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its bioavailability?
A1: this compound is a lipophilic molecule with low aqueous solubility.[1] While some reports suggest it has poor pharmacokinetics,[4] detailed data from the compound's provider indicates excellent permeability.[1][2] This combination of low solubility and high permeability would classify this compound as a Biopharmaceutics Classification System (BCS) Class II compound, where the rate-limiting step to absorption is drug dissolution.
Q2: There are conflicting reports on the bioavailability of this compound. Is it high or low?
A2: This is a critical point of confusion in the literature. While some academic papers have cited "unsatisfactory bioavailability" or "poor pharmacokinetics and low cellular uptake" as reasons for this compound not progressing to clinical trials,[4] a detailed pharmacokinetic study in mice provided by Boehringer Ingelheim, the originator of the compound, reports an oral bioavailability of 80%.[1][2] This discrepancy may be due to the different formulations used in various studies. The high bioavailability reported was achieved using a specific Natrosol® suspension for oral administration, highlighting the importance of an appropriate formulation strategy.[1][2]
Q3: What are some potential strategies to enhance the oral bioavailability of this compound?
A3: Based on its low solubility, several formulation strategies can be employed to improve the dissolution and absorption of this compound. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs like this compound.
-
Complexation: The use of cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of this compound.
Q4: How does this compound exert its therapeutic effect?
A4: this compound is a potent and selective non-competitive inhibitor of telomerase, specifically targeting the telomerase reverse transcriptase (TERT) catalytic subunit.[5][6] By inhibiting telomerase, this compound prevents the elongation of telomeres, which can lead to progressive telomere shortening in cancer cells. This ultimately induces cellular senescence or apoptosis, thereby limiting cancer cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the known physicochemical and pharmacokinetic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 331.36 g/mol | [7] |
| logP | 4.1 (at pH 11) | [1] |
| Solubility | ||
| Aqueous Buffer | Sparingly soluble | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| at pH 6.8 | 66.0 µg/mL | [1] |
| Ethanol | ~1 mg/mL | [3] |
| DMSO | ≥15.65 mg/mL | [7] |
| Permeability | ||
| Caco-2 Permeability (A to B) | 5.9 x 10⁻⁶ cm/s | [1] |
| Caco-2 Efflux Ratio | 1.0 | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Conditions | Reference |
| Intravenous (IV) | |||
| Dose | 1 mg/kg | 25% HP-β-CD in water | [1][2] |
| Volume of Distribution (Vss) | 0.1 L/kg | [1][2] | |
| Oral (PO) | |||
| Dose | 5 mg/kg | Natrosol® suspension | [1][2] |
| Half-life (t½) | 12.7 hours | [1][2] | |
| Area Under the Curve (AUC) | 140,761 ng*h/mL | [1][2] | |
| Oral Bioavailability (F%) | 80% | [1][2] |
Experimental Protocols
1. Preparation of this compound in a Cyclodextrin-Based Formulation for Intravenous Administration (General Protocol)
This protocol is a general guideline based on the successful use of HP-β-CD for the intravenous delivery of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
-
Procedure:
-
Prepare a 25% (w/v) solution of HP-β-CD in sterile water. For example, to make 10 mL of solution, dissolve 2.5 g of HP-β-CD in a final volume of 10 mL of water.
-
Slowly add the desired amount of this compound powder to the HP-β-CD solution while vortexing or stirring.
-
Continue to mix the solution at room temperature until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution, but temperature stability of this compound should be considered.
-
Once dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
The final concentration should be verified by a suitable analytical method (e.g., HPLC).
-
2. Preparation of a Natrosol®-Based Suspension of this compound for Oral Administration (General Protocol)
This protocol provides a general method for preparing a suspension of a poorly soluble compound like this compound using Natrosol® (hydroxyethyl cellulose).
-
Materials:
-
This compound
-
Natrosol® 250 (appropriate viscosity grade)
-
Purified water or a suitable buffer
-
Mortar and pestle (optional, for particle size reduction)
-
-
Procedure:
-
If necessary, reduce the particle size of the this compound powder by gently grinding it with a mortar and pestle.
-
Prepare the desired concentration of Natrosol® solution (e.g., 0.5% - 2% w/v) by slowly adding the Natrosol® powder to the vortex of vigorously agitated water. Continue stirring until a clear, smooth solution is formed.
-
Create a paste by adding a small amount of the Natrosol® solution to the this compound powder and triturating until a smooth, uniform paste is formed.
-
Gradually add the remaining Natrosol® solution to the paste with continuous mixing to form a homogenous suspension.
-
Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting telomerase.
Caption: Workflow for preparing an IV formulation of this compound.
Caption: Workflow for preparing an oral suspension of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Identifying and avoiding experimental artifacts with BIBR 1532
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding experimental artifacts when using the telomerase inhibitor, BIBR 1532.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, non-nucleosidic small molecule that functions as a mixed-type non-competitive inhibitor of telomerase.[1][2][3] It binds to a hydrophobic pocket on the thumb domain of the telomerase reverse transcriptase (TERT) subunit, which is distinct from the active site for deoxyribonucleotides and the DNA primer.[1][4] This binding interferes with the enzyme's processivity, preventing the addition of telomeric repeats to chromosome ends.[1][5]
Q2: Is this compound selective for telomerase?
A2: this compound is highly selective for telomerase. Studies have shown that it does not inhibit other DNA and RNA polymerases, including HIV reverse transcriptase, at concentrations that are significantly higher than its IC50 for telomerase.[3][6]
Q3: What are the expected long-term effects of this compound treatment on cancer cells?
A3: The primary long-term effect of continuous this compound treatment at non-cytotoxic concentrations is the progressive shortening of telomeres. This leads to telomere dysfunction, which in turn induces cellular senescence or apoptosis in cancer cells.[7][8][9] The time required to observe these effects is dependent on the initial telomere length of the cell line, with a significant lag phase often observed.[4][9]
Q4: Can this compound induce immediate cytotoxic effects?
A4: Yes, at higher concentrations (typically in the micromolar range, e.g., 30-80 µM), this compound can exert direct, dose-dependent cytotoxic effects on various cancer cell lines.[10][11][12] This acute cytotoxicity is often independent of the catalytic activity of telomerase and is an important consideration for distinguishing between on-target telomerase inhibition and potential experimental artifacts.[10][13]
Q5: Are there any known off-target effects of this compound?
A5: While highly selective for telomerase, this compound's off-target effects are primarily observed as direct cytotoxicity at high concentrations.[10][11][13] Some studies suggest these high-dose effects may stem from direct damage to the structure of individual telomeres, leading to a DNA damage response.[10][14] It has also been shown to down-regulate TERT and cMyc expression.[8]
Q6: What is a suitable negative control for experiments with this compound?
A6: The structurally related molecule BIBR 1654, which has a significantly lower inhibitory effect on telomerase (IC50 > 5 µM), can be used as a negative control in experiments.[15]
Troubleshooting Guide
Issue 1: High levels of acute cell death are observed shortly after this compound treatment.
-
Possible Cause: The concentration of this compound being used is likely in the cytotoxic range for your specific cell line, leading to telomerase-independent effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line using a short-term viability assay (e.g., MTT, CCK-8).
-
Lower the concentration: For long-term studies aiming to investigate telomerase inhibition, use a concentration well below the cytotoxic IC50. Concentrations around 10 µM have been used in some cell lines for long-term culture to induce telomere shortening without immediate toxicity.[6]
-
Include a time-course experiment: Analyze cell viability at multiple time points to distinguish between immediate cytotoxicity and delayed, telomere-shortening-induced cell death.
-
Issue 2: No significant effect on cell proliferation or viability is observed after several weeks of treatment.
-
Possible Cause 1: The cell line may have very long telomeres, requiring a longer treatment period for telomere shortening to reach a critical length.
-
Troubleshooting Steps:
-
Extend the treatment duration: Continue the experiment for a longer period, monitoring telomere length at different time points. It can take over 100 days to observe senescence in some cell lines.[4]
-
Measure telomere length: Use techniques like Telomere Restriction Fragment (TRF) analysis or Q-FISH to confirm that this compound is indeed causing telomere shortening over time.
-
-
Possible Cause 2: The concentration of this compound may be too low to effectively inhibit telomerase in your specific cell line.
-
Troubleshooting Steps:
-
Verify telomerase inhibition: Perform a Telomeric Repeat Amplification Protocol (TRAP) assay on cell lysates treated with your chosen concentration of this compound to confirm that telomerase activity is being inhibited.
-
Increase the concentration: If telomerase activity is not sufficiently inhibited, consider increasing the concentration of this compound, while ensuring it remains below the cytotoxic threshold.
-
-
Possible Cause 3: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Check storage conditions: this compound should be stored at -20°C.[16]
-
Prepare fresh stock solutions: this compound is typically dissolved in DMSO to create a stock solution.[8][16] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than a day.[16]
-
Issue 3: Inconsistent results are obtained between experiments.
-
Possible Cause: Variability in cell culture conditions, passage number, or compound preparation.
-
Troubleshooting Steps:
-
Standardize cell culture practices: Use cells within a consistent range of passage numbers, as telomere length can change with extensive passaging.
-
Ensure consistent compound preparation: Prepare this compound stock solutions in the same manner for each experiment. When diluting into media, ensure thorough mixing.
-
Use a positive control: Include a positive control (e.g., a cell line known to be sensitive to this compound) to ensure the compound is active.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Assay/Cell Line | IC50 Value | Notes |
| Cell-free Telomerase Assay | 93 - 100 nM | Inhibition of telomerase catalytic activity.[2][3][6] |
| MCF7 (Breast Cancer) | 0.52 µM | Antiproliferative activity.[2] |
| MDA-MB-231 (Breast Cancer) | 0.17 µM | Antiproliferative activity.[2] |
| JVM13 (Leukemia) | 52 µM | Antiproliferative/Cytotoxic effect.[2][11] |
| Acute Myeloid Leukemia (AML) | 56 µM | Antiproliferative effect.[3][11] |
| KYSE150 (Esophageal Squamous Cancer) | 48.53 µM (48h) | Cell viability.[14] |
| KYSE410 (Esophageal Squamous Cancer) | 39.59 µM (48h) | Cell viability.[14] |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure the activity of telomerase in cell extracts.
Materials:
-
CHAPS lysis buffer (10 mM Tris-HCl, 1 mM MgCl2, 1 mM EGTA, 0.1 mM benzamidine, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% Glycerol)[4]
-
Protein quantification assay (e.g., Bradford)
-
TRAP reaction mix (containing TS primer, ACX primer, dNTPs, Taq polymerase, and reaction buffer)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining solution (e.g., SYBR Green)
Methodology:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate.
-
-
TRAP Reaction:
-
In a PCR tube, add a standardized amount of protein extract (e.g., 0.05 µg) to the TRAP reaction mix.[17]
-
Incubate at room temperature for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Perform PCR amplification (e.g., 30-35 cycles of 94°C for 30s, 50-60°C for 30s, and 72°C for 45s).
-
-
Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA staining solution and visualize the characteristic ladder of 6-base pair repeats.
-
Quantify the intensity of the bands to determine the relative telomerase activity. A decrease in the intensity of the ladder in this compound-treated samples compared to the control indicates inhibition of telomerase activity.
-
Visualizations
References
- 1. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism of Human Telomerase Inhibition by BIBR1532, a Synthetic, Non-nucleosidic Drug Candidate* | Semantic Scholar [semanticscholar.org]
- 6. embopress.org [embopress.org]
- 7. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 8. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase Inhibition and Telomere Targeting in Hematopoietic Cancer Cell Lines with Small Non-Nucleosidic Synthetic Compounds (BIBR1532) | Springer Nature Experiments [experiments.springernature.com]
- 10. Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opnme.com [opnme.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
BIBR 1532 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of BIBR 1532, a potent and selective telomerase inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective, non-competitive inhibitor of the catalytic subunit of telomerase, hTERT.[1][2] It functions by binding to a hydrophobic pocket on the thumb domain of hTERT, distinct from the active site for deoxyribonucleotides and the DNA primer.[1][3] This binding interferes with the enzyme's processivity, leading to the progressive shortening of telomeres in cancer cells.[1][4] Inhibition of telomerase can induce replicative senescence and apoptosis in cancer cells.[5][6] Additionally, this compound has been shown to down-regulate the expression of c-Myc and hTERT itself.[5][7]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder (Solid) | -20°C | ≥ 4 years[8] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[9] |
| -20°C | 1 month to 3 months[9][10] |
3. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[2] To prepare a 10 mM stock solution in DMSO, dissolve 3.31 mg of this compound (MW: 331.36 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[7] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound.[9] For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[8] Aqueous solutions are not recommended for storage for more than one day.[8]
4. What is the stability of this compound in different solvents?
| Solvent | Concentration | Stability Notes |
| DMSO | Up to 100 mg/mL[2] | Stock solutions are stable for up to 3 months at -20°C.[10] For longer-term storage, -80°C is recommended.[9] |
| Ethanol | ≥2.36 mg/mL (with gentle warming) | Less stable than DMSO solutions. |
| Aqueous Buffers | Sparingly soluble[8] | Not recommended for storage for more than one day.[8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | Poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Add the this compound stock solution to the media with gentle vortexing. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] Use fresh, anhydrous DMSO for preparing stock solutions.[9] Prepare fresh dilutions in aqueous buffers for each experiment.[8] |
| High cytotoxicity observed at expected effective concentrations. | Cell line sensitivity. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Some cell lines, like feeder-free iPSCs, have shown high sensitivity and cytotoxicity at concentrations as low as 1 µM.[11] |
| No observable effect on telomerase activity or cell proliferation. | Insufficient concentration or incubation time. | The IC50 for telomerase inhibition is in the nanomolar range in cell-free assays, but higher concentrations (in the micromolar range) are often required in cell-based assays.[9][12] The effects on telomere length and cell proliferation may take several days or even weeks to become apparent.[3][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell Treatment with this compound
-
Culture your cells of interest to the desired confluency in appropriate cell culture plates.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[7][12]
Protocol 3: Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a common method to measure telomerase activity.
-
Prepare cell lysates from control and this compound-treated cells.
-
Use a commercial TRAP assay kit (e.g., TRAPeze® Telomerase Detection Kit) and follow the manufacturer's instructions.[7]
-
Briefly, the telomerase in the cell lysate adds telomeric repeats to a substrate oligonucleotide.
-
These extended products are then amplified by PCR.
-
The PCR products are resolved on a polyacrylamide gel and visualized.[7]
-
A decrease in the intensity of the characteristic DNA ladder in this compound-treated samples compared to the control indicates inhibition of telomerase activity.[7]
Visualizations
Caption: Mechanism of action of this compound as a telomerase inhibitor.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Downstream signaling effects of this compound treatment in cancer cells.
References
- 1. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 6. opnme.com [opnme.com]
- 7. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Telomerase Inhibition and Telomere Targeting in Hematopoietic Cancer Cell Lines with Small Non-Nucleosidic Synthetic Compounds (BIBR1532) | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Head-to-Head Comparison of Telomerase Inhibitors: BIBR 1532 vs. Imetelstat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapeutics, telomerase inhibitors represent a promising class of agents targeting the near-ubiquitous reactivation of telomerase in malignant cells. This guide provides a detailed, objective comparison of two prominent telomerase inhibitors: BIBR 1532, a synthetic small molecule, and imetelstat (GRN163L), an oligonucleotide-based inhibitor. This analysis is supported by experimental data on their mechanisms of action, efficacy in various cancer models, and effects on key cellular signaling pathways.
At a Glance: Key Differences
| Feature | This compound | Imetelstat (GRN163L) |
| Type of Inhibitor | Small molecule, non-nucleosidic | 13-mer N3'→P5' thio-phosphoramidate oligonucleotide |
| Mechanism of Action | Non-competitive inhibitor of the telomerase reverse transcriptase (hTERT) subunit.[1] | Competitive inhibitor that binds to the template region of the telomerase RNA component (hTR).[2] |
| Clinical Development | Preclinical; has faced challenges with pharmacokinetics and cellular uptake.[3] | Approved by the FDA in June 2024 for lower-risk myelodysplastic syndromes (LR-MDS).[2] Currently in various clinical trials for other hematologic malignancies.[4] |
Mechanism of Action
The fundamental difference between this compound and imetelstat lies in their distinct binding sites and modes of telomerase inhibition.
This compound acts as a non-competitive inhibitor by binding to a hydrophobic pocket on the thumb domain of the catalytic subunit of telomerase, hTERT.[1] This allosteric binding alters the enzyme's conformation, thereby interfering with its processivity and inhibiting its function.
Imetelstat , in contrast, is a competitive inhibitor. As a 13-mer oligonucleotide, it is designed to be complementary to the template region of the RNA component of telomerase, hTR.[2] By binding with high affinity to this region, it directly blocks the access of telomeres to the enzyme's active site, preventing their elongation.
Performance and Efficacy: A Data-Driven Comparison
The efficacy of this compound and imetelstat has been evaluated in numerous preclinical studies across a range of cancer cell lines. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Cell-free assay | - | 93 nM | [5] |
| A549 | Non-Small Cell Lung Cancer | 0.2 µM | [3] | |
| JVM13 | Leukemia | 52 µM | [6] | |
| Nalm-1, HL-60, Jurkat | Leukemia | Similar to JVM13 | [6] | |
| Acute Myeloid Leukemia (AML) | Acute Myeloid Leukemia | 56 µM | [6] | |
| Imetelstat | CAPAN1 | Pancreatic Cancer | 75 nM | |
| CD18 | Pancreatic Cancer | 204 nM | ||
| Other Pancreatic Cancer Lines | Pancreatic Cancer | 50 - 200 nM |
Note: IC50 values can vary depending on the assay conditions and cell line. Direct comparison between studies should be made with caution.
Table 2: Effects on Apoptosis and Telomere Length
| Inhibitor | Effect | Cell Line(s) | Quantitative Data | Reference |
| This compound | Induction of Apoptosis | Nalm-6 | Significant increase in Annexin-V positive cells with combination treatment. | [7] |
| Telomere Shortening | NCI-H460, HT1080, MDS-MB231, DU145 | Progressive telomere erosion over time. | [5] | |
| Imetelstat | Induction of Apoptosis | Esophageal Cancer Cells | Increased apoptosis, sensitizing cells to radiation. | [8] |
| Telomere Shortening | H157-luc, H2087 (NSCLC) | Progressive shortening observed after 8 weeks of treatment. | [9] | |
| Pancreatic Cancer Cells | Initial rapid shortening followed by stabilization of short telomeres. | [8] | ||
| Primary Myelofibrosis Cells | 14.02% ± 5.42 reduction in telomere length. | [10] |
Impact on Cellular Signaling Pathways
Beyond direct telomerase inhibition, both this compound and imetelstat have been shown to modulate key intracellular signaling pathways involved in cancer cell proliferation and survival.
This compound: Targeting PI3K/AKT/mTOR and MAPK Pathways
Preclinical studies have demonstrated that this compound can suppress the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. Concurrently, it has been observed to activate the ERK1/2 MAPK pathway, which can, in some contexts, promote apoptosis.
Imetelstat: Modulation of JAK-STAT and Casein Kinase 2 Signaling
Imetelstat has been shown to affect the JAK-STAT signaling pathway, particularly in the context of myeloproliferative neoplasms. It can lead to the downregulation of JAK2 phosphorylation and downstream signaling.[11] Additionally, some studies suggest that imetelstat may exert some of its anti-cancer effects through the perturbation of Casein Kinase 2 (CK2) signaling, leading to reduced β-catenin activity and subsequent downregulation of its target genes like Cyclin D1.[9]
Off-Target Effects
This compound: While generally considered selective for telomerase, some studies have reported off-target cytotoxic effects at higher concentrations, independent of telomerase activity.[12] However, it has shown minimal inhibition of other DNA and RNA polymerases.[13] One study noted that BIBR1532 does not act as a P-glycoprotein substrate, suggesting it may not be susceptible to this common mechanism of drug resistance.[14]
Imetelstat: Research has indicated that imetelstat can have off-target effects, including the disruption of cytoskeletal proteins, which may contribute to its anti-cancer activity by affecting cell adhesion and morphology.[8] These effects appear to be independent of its telomerase inhibitory function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of the standard protocols for key assays used to evaluate telomerase inhibitors.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
References
- 1. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imetelstat.eu [imetelstat.eu]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Telomerase inhibitors - TMPyP4, this compound and imetelstat - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Non-Nucleosidic Telomerase Inhibitors: BIBR 1532 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BIBR 1532 with other prominent non-nucleosidic telomerase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Telomerase, an enzyme crucial for maintaining telomere length and cellular immortality, is a prime target in oncology research. Its inhibition presents a promising strategy to combat the uncontrolled proliferation of cancer cells. This guide focuses on this compound, a potent and selective non-nucleosidic telomerase inhibitor, and compares its performance with other key players in the field: Imetelstat and MST-312.
Performance Comparison of Telomerase Inhibitors
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | A549 (Lung) | 0.73 | [1] |
| Calu-3 (Lung) | 0.21 | ||
| JVM13 (Leukemia) | 52 | ||
| Nalm-1 (Leukemia) | 52 | ||
| HL-60 (Leukemia) | 52 | ||
| Jurkat (Leukemia) | 52 | ||
| Acute Myeloid Leukemia (AML) | 56 | ||
| KYSE150 (Esophageal) | 48.53 (48h), 37.22 (72h) | ||
| KYSE410 (Esophageal) | 39.59 (48h), 22.71 (72h) | ||
| MCF-7 (Breast) | 34.59 | [2] | |
| Breast Cancer Stem Cells (BCSCs) | 29.91 | [2] | |
| MST-312 | U-266 (Multiple Myeloma) | 2-8 (dose-dependent) | [3] |
| U937 (Leukemia) | 1.7 (GI50) | [4] | |
| H460 (Non-small cell lung) | Dose-dependent decrease in survival | [4] | |
| H1299 (Non-small cell lung) | Dose-dependent decrease in survival | [4] | |
| Imetelstat | Myelofibrosis Cells | Varies by genetic subtype | [5] |
| Essential Thrombocythemia Cells | Varies by genetic subtype | [5] |
Mechanism of Action and Signaling Pathways
While all three inhibitors target telomerase, their mechanisms of action and the signaling pathways they affect differ, offering distinct therapeutic profiles.
This compound is a non-competitive inhibitor that binds to an allosteric site on the telomerase reverse transcriptase (hTERT) subunit, thereby interfering with its enzymatic activity.[1] Research has shown that this compound can down-regulate the expression of cMyc and hTERT.[6] Furthermore, it has been found to impact the mTOR signaling pathway, which is crucial for cell growth and proliferation.[2]
Imetelstat is an oligonucleotide that acts as a competitive inhibitor by binding directly to the RNA template of telomerase (hTR).[7] This prevents the enzyme from adding telomeric repeats to the ends of chromosomes. Studies have indicated that Imetelstat can also inhibit the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[5]
MST-312 , a derivative of epigallocatechin gallate (EGCG) from green tea, also inhibits telomerase activity.[8] Its mechanism has been linked to the suppression of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[9]
Off-Target Effects and Selectivity
An ideal telomerase inhibitor would selectively target cancer cells without affecting healthy cells.
This compound has demonstrated a degree of selectivity, showing no inhibition of DNA and RNA polymerases at concentrations that effectively inhibit telomerase.[10] It has also been observed to have a direct cytotoxic effect on leukemia cells but not on normal hematopoietic stem cells.[11]
Imetelstat has been reported to have off-target effects on the cytoskeleton, leading to changes in cell adhesion and morphology independent of its telomerase inhibitory activity.[4] However, a study investigating myelosuppression in patients treated with Imetelstat concluded that these effects were not mediated through the activation of Toll-like receptors, suggesting on-target activity.
MST-312 has been shown to induce apoptosis in acute promyelocytic leukemia (APL) cells without having an apoptotic effect on normal human peripheral blood mononuclear cells (PBMCs), indicating a level of selectivity for cancer cells.[9]
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method used to measure telomerase activity. It is a critical tool for evaluating the efficacy of telomerase inhibitors.
Objective: To determine the level of telomerase activity in cell lysates following treatment with a telomerase inhibitor.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
TRAP reaction mix (containing TS primer, dNTPs, and buffer)
-
Taq DNA polymerase
-
Reverse primer (e.g., ACX primer)
-
PCR tubes and thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Gel imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
-
Telomerase Extension:
-
Prepare the TRAP reaction mix.
-
Add a small amount of cell extract to the reaction mix.
-
Incubate at 30°C for 30 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Add the reverse primer and Taq DNA polymerase to the reaction.
-
Perform PCR amplification for 30-35 cycles.
-
-
Detection:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA dye.
-
Visualize the DNA ladder using a gel imaging system. The presence of a ladder of products with 6-base pair increments indicates telomerase activity.
-
Conclusion
This compound, Imetelstat, and MST-312 represent distinct classes of non-nucleosidic telomerase inhibitors with unique mechanisms of action and effects on various cancer cell types. This compound's non-competitive inhibition of hTERT and its impact on the mTOR pathway make it a valuable tool for cancer research. Imetelstat's competitive inhibition of the telomerase RNA template and its influence on the JAK-STAT pathway have shown clinical relevance, particularly in hematological malignancies. MST-312's link to NF-κB pathway suppression offers another therapeutic avenue. The choice of inhibitor for a specific research or therapeutic application will depend on the cancer type, the desired molecular target, and the acceptable off-target effect profile. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these promising anti-cancer agents.
References
- 1. Telomerase inhibitors - TMPyP4, this compound and imetelstat - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]
- 8. Assessing Telomerase Activities in Mammalian Cells Using the Quantitative PCR-Based Telomeric Repeat Amplification Protocol (qTRAP) | Springer Nature Experiments [experiments.springernature.com]
- 9. jetir.org [jetir.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. MST-312 induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Telomerase Inhibitors: BIBR 1532 vs. Costunolide
For researchers and drug development professionals navigating the landscape of telomerase inhibitors, a clear understanding of the available options is paramount. This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors: BIBR 1532, a synthetic non-competitive inhibitor, and costunolide, a naturally occurring sesquiterpene lactone. We delve into their mechanisms of action, inhibitory concentrations, cellular effects, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and costunolide, facilitating a direct comparison of their efficacy and cellular effects.
Table 1: Telomerase Inhibition and Cellular Proliferation
| Parameter | This compound | Costunolide | Cell Line/System |
| Telomerase IC50 | 93 nM - 100 nM[1][2][3][4] | 65-90 µM[5] | Cell-free assays |
| 0.2 µM[6] | TRAP Assay | ||
| Cell Proliferation IC50 | 52 µM (JVM13 leukemia)[2][3][4] | 23.93 µM (H1299 lung cancer)[7][8] | MTT Assay |
| 56 µM (Acute Myeloid Leukemia)[2][3] | 7.7 µM (HL-60 leukemia)[8] | Annexin-V Assay |
Table 2: Effects on Apoptosis and Cell Cycle
| Cellular Effect | This compound | Costunolide | Cell Line |
| Induction of Apoptosis | Yes[3][9][10][11][12] | Yes[7][8][13][14] | Various cancer cell lines |
| Cell Cycle Arrest | G0/G1 phase[10] | Not explicitly stated in search results | SW1736 (Anaplastic thyroid cancer) |
| Effect on Telomere Length | Induces progressive shortening with long-term treatment[1][15] | No direct evidence of telomere shortening found | Various cancer cell lines |
Mechanism of Action and Signaling Pathways
This compound is a potent and selective non-competitive inhibitor of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[3][9][16] It binds to a hydrophobic pocket on the thumb domain of hTERT, distinct from the active site for deoxynucleotides and the DNA primer.[16][17] This allosteric binding interferes with the enzyme's processivity, leading to the inhibition of telomere elongation.[16] Beyond direct telomerase inhibition, this compound has been shown to down-regulate the expression of both c-Myc and hTERT.[9][11] Its pro-apoptotic effects are mediated through the activation of the ERK1/2 MAPK pathway and suppression of the PI3K/AKT/mTOR signaling pathway.[11][12]
Costunolide , a natural sesquiterpene lactone, also inhibits telomerase activity, although at significantly higher concentrations than this compound.[5][18] Its mechanism of telomerase inhibition involves the downregulation of hTERT mRNA expression.[18] The anticancer effects of costunolide are multifaceted, extending beyond telomerase inhibition. It is a potent inducer of apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial permeability transition and the release of cytochrome c.[19][14] Costunolide also modulates several key signaling pathways, including the activation of JNK and p38 MAPK pathways and the suppression of the ERK, STAT3, NF-κB, and Akt pathways.[13]
Experimental Protocols
For researchers looking to replicate or build upon the findings cited in this guide, detailed methodologies for key experiments are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: This assay involves two main steps: 1) telomerase in a cell extract adds telomeric repeats to a synthetic primer, and 2) the extended products are amplified by PCR.[20][21][22]
Detailed Protocol:
-
Cell Lysis:
-
Telomerase Extension:
-
Prepare a reaction mixture containing the cell extract, a substrate oligonucleotide (TS primer), dNTPs, and reaction buffer.
-
Incubate the mixture at 30°C for 30 minutes to allow telomerase to extend the TS primer.[24]
-
-
PCR Amplification:
-
Add a reverse primer (ACX primer) and Taq polymerase to the reaction mixture.
-
Perform PCR amplification of the extended products. A typical cycling protocol is 95°C for 10 minutes, followed by 40 cycles of 94°C for 30 seconds, 59°C for 30 seconds, and 72°C for 60 seconds.[24]
-
-
Detection:
-
Resolve the PCR products on a polyacrylamide gel and visualize them using a fluorescent dye (e.g., SYBR Green).[24] The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[25][26][27][28]
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (this compound or costunolide) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By conjugating Annexin V to a fluorescent label (e.g., FITC), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[30][31]
Detailed Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired treatment.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
-
Cell Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and gently mix.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add PI staining solution just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex biological processes involved.
Signaling Pathways
Experimental Workflows
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 10. Evaluation of the anticancer effect of telomerase inhibitor BIBR1532 in anaplastic thyroid cancer in terms of apoptosis, migration and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. mdpi.com [mdpi.com]
- 14. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effects of costunolide on the telomerase activity in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]
- 20. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 29. protocols.io [protocols.io]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ucl.ac.uk [ucl.ac.uk]
Cross-validation of BIBR 1532 Results: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various assays used to evaluate the efficacy of BIBR 1532, a potent and selective non-competitive telomerase inhibitor. By presenting supporting experimental data and detailed protocols, this guide facilitates the cross-validation of findings and aids in the design of future studies.
This compound is a synthetic, non-nucleosidic small molecule that inhibits telomerase, the enzyme responsible for maintaining telomere length, by binding to a hydrophobic pocket on the telomerase reverse transcriptase (TERT) thumb domain.[1] This inhibition of telomerase activity leads to progressive telomere shortening in cancer cells, ultimately inducing cellular senescence or apoptosis.[2][3] The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a variety of cancer cell lines.[4][5] This guide explores the common assays employed to characterize the multifaceted impact of this compound on cancer cells.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative data from various studies, showcasing the effects of this compound across different cell lines and assays.
Table 1: Inhibition of Telomerase Activity by this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Cell-free | Direct enzymatic assay | IC50: 93 nM - 100 nM | Inhibition of telomerase activity | [2][4][5] |
| Feline Oral Squamous Cell Carcinoma (SCCF1, SCCF2, SCCF3) | TRAP Assay | 25, 50, 100 µM | Dose-dependent decrease in telomerase activity | [6] |
| Anaplastic Thyroid Cancer (SW1736) | TRAP Assay | IC50: 39.5 µM (72h) | Inhibition of telomerase activity | [7] |
| Multiple Myeloma (K562, MEG-01) | TRAP Assay | 25, 50 µM | Decreased telomerase activity | [4] |
| Non-Small Cell Lung Cancer (A549) | TRAP Assay | 0.1 - 100 µM | Dose-dependent inhibition of telomerase activity (IC50: 0.2 µM) | [8][9] |
Table 2: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Leukemia (JVM13) | WST-1 Assay | IC50: 52 µM | Antiproliferative effect | [5] |
| Acute Myeloid Leukemia (AML) | Not specified | IC50: 56 µM | Direct antiproliferative effect | [4] |
| Breast Cancer (MCF-7) | MTT Assay | IC50: 34.59 µM (48h) | Inhibition of cell viability | [10] |
| Breast Cancer Stem Cells (BCSCs) | MTT Assay | IC50: 29.91 µM (48h) | Inhibition of cell viability | [10] |
| Feline Oral Squamous Cell Carcinoma (SCCF1, SCCF2, SCCF3) | Trypan Blue Exclusion | 25, 50, 100 µM | Dose-dependent decrease in cell viability and growth | [6][11] |
| Multiple Myeloma (K562, MEG-01) | MTT Assay | 0.75 - 100 µM | Inhibition of cell viability | [4] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| Anaplastic Thyroid Cancer (SW1736) | Annexin V Assay | 39.5 µM | 3.1-fold increase in apoptosis | [7][12] |
| Anaplastic Thyroid Cancer (SW1736) | Cell Cycle Analysis (PI) | 39.5 µM | G0/G1 phase arrest (increase from 58.1% to 80.9%) | [7][12] |
| Multiple Myeloma (K562, MEG-01) | Annexin V-FITC/PI | 25, 50 µM | Increased apoptosis rate | [4] |
| Pre-B Acute Lymphoblastic Leukemia (Nalm-6) | Annexin V Assay | Not specified | Induction of apoptosis | [13] |
| Breast Cancer (MCF-7) & BCSCs | Cell Cycle Analysis | IC50 doses | G2/M phase accumulation | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
-
Cell Lysis: Cells are lysed using a CHAPS-based or NP-40-based lysis buffer to prepare a cell extract containing telomerase.[14]
-
Telomerase Reaction: The cell extract is incubated with a synthetic DNA primer (TS primer), dNTPs, and a reaction buffer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The telomerase-extended products are then amplified by PCR using the TS primer and a reverse primer. An internal control is often included to ensure the PCR reaction was successful.[15]
-
Detection: The PCR products are typically separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with dyes like GelStar™ or silver nitrate.[6][13] Alternatively, real-time quantitative PCR (qRT-PCR) can be used for quantification.[14]
Cell Viability and Proliferation Assays
These assays measure the effect of this compound on cell growth and survival.
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals, which are then dissolved in a solvent (e.g., DMSO). The absorbance is measured with a microplate reader to determine cell viability.[4]
-
WST-1 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (WST-1) that is converted to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan is quantified by measuring absorbance.[5][16]
-
Trypan Blue Exclusion Assay: This is a direct cell counting method. A cell suspension is mixed with trypan blue dye. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer or an automated cell counter.[6]
-
EdU Staining: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. Cells are incubated with EdU, and its incorporation is detected through a click chemistry reaction with a fluorescent azide. The percentage of EdU-positive cells, representing the proliferating cell population, is then determined by fluorescence microscopy or flow cytometry.[4]
Apoptosis Assays
These assays are used to determine if this compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. By co-staining with Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4][13]
-
Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Specific caspase activities (e.g., caspase-3) can be measured using colorimetric or fluorometric substrates. Cell lysates are incubated with a substrate that, when cleaved by the active caspase, releases a chromophore or fluorophore, which can be quantified.[13]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Propidium Iodide (PI) Staining: Cells are harvested, fixed in ethanol, and then treated with RNase to remove RNA. The cells are then stained with PI, which binds stoichiometrically to DNA. The DNA content of the cells is then analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[13]
Telomere Length Measurement
These techniques are used to assess the direct consequence of telomerase inhibition.
-
Flow-FISH (Fluorescence In Situ Hybridization): This method combines flow cytometry with FISH to measure the average telomere length in a population of cells. Cells are hybridized with a fluorescently labeled peptide nucleic acid (PNA) probe that is specific for the telomeric repeat sequence. The fluorescence intensity of the hybridized probe, which is proportional to the telomere length, is then measured by flow cytometry.[16]
-
Telomere Restriction Fragment (TRF) Analysis: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats. The resulting DNA fragments are separated by gel electrophoresis and transferred to a membrane (Southern blotting). The telomeric DNA is then detected by hybridization with a labeled probe specific for the telomeric repeat sequence. The length of the telomere restriction fragments can then be determined.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its evaluation.
Caption: this compound inhibits telomerase, leading to telomere shortening and downstream cellular effects.
Caption: A generalized workflow for the cross-validation of this compound's effects using multiple assays.
References
- 1. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the anticancer effect of telomerase inhibitor BIBR1532 in anaplastic thyroid cancer in terms of apoptosis, migration and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. telomer.com.tr [telomer.com.tr]
- 15. researchgate.net [researchgate.net]
- 16. Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532 | Blood | American Society of Hematology [ashpublications.org]
A Comparative Guide to Small Molecule Telomerase Inhibitors: BIBR 1532 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BIBR 1532 and other classes of small molecule telomerase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Telomerase, a reverse transcriptase that maintains telomere length, is a compelling target in oncology due to its reactivation in the vast majority of human cancers. Its inhibition offers a promising strategy to induce cancer cell senescence and apoptosis. This compound is a potent and selective non-competitive, non-nucleosidic inhibitor of the telomerase catalytic subunit, hTERT.[1][2][3] This guide compares this compound with other major classes of small molecule telomerase inhibitors: the oligonucleotide-based inhibitor Imetelstat, tankyrase inhibitors, and G-quadruplex stabilizers.
Performance Comparison of Telomerase Inhibitors
The efficacy of various telomerase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values and other quantitative performance metrics for this compound and its alternatives across different cancer cell lines.
Table 1: IC50 Values of Telomerase Inhibitors
| Inhibitor Class | Compound | Cancer Cell Line | IC50 (in vitro assay) | IC50 (in cells) | Citation(s) |
| Non-competitive hTERT Inhibitor | This compound | Cell-free | 93 - 100 nM | - | [3][4] |
| This compound | JVM13 (Leukemia) | - | 52 µM | [3] | |
| This compound | Acute Myeloid Leukemia (AML) | - | 56 µM | [3] | |
| This compound | MCF-7 (Breast Cancer) | - | 34.59 µM | [5] | |
| This compound | Breast Cancer Stem Cell (BCSC) | - | 29.91 µM | [5] | |
| Oligonucleotide Inhibitor | Imetelstat (GRN163L) | HPAF (Pancreatic) | - | Dose-dependent inhibition | [6] |
| G-Quadruplex Stabilizer | 115405 (Triazine derivative) | Cell-free | 41 nM | - | [7] |
| 12459 (Triazine derivative) | Cell-free | 130 nM | - | [7] | |
| Tankyrase Inhibitor | G007-LK | Colorectal Cancer Cells | Induces β-catenin degradation | - | [8] |
Mechanisms of Action and Signaling Pathways
The diverse classes of telomerase inhibitors employ distinct mechanisms to disrupt telomere maintenance, which in turn affect various cellular signaling pathways crucial for cancer cell survival and proliferation.
This compound: A Non-Competitive hTERT Inhibitor
This compound directly binds to a hydrophobic pocket on the telomerase catalytic subunit, hTERT, distinct from the active site for nucleotide and DNA binding.[1][9] This allosteric inhibition leads to a reduction in telomerase processivity.[1] Beyond its direct enzymatic inhibition, this compound has been shown to down-regulate the expression of both c-Myc and hTERT itself.[9] Furthermore, it impacts key cancer-related signaling pathways, notably suppressing the PI3K/Akt/mTOR pathway and activating the ERK1/2 MAPK pathway.[1][5][10]
Caption: this compound signaling pathway.
Imetelstat (GRN163L): An Oligonucleotide-Based Inhibitor
Imetelstat is a 13-mer oligonucleotide that acts as a competitive inhibitor by binding directly to the RNA template component of telomerase (hTR).[6][11] This prevents the proper alignment of the telomeric DNA substrate, thereby blocking telomere elongation. While its primary mechanism is direct telomerase inhibition, some studies suggest its effects on cancer stem cells might be independent of telomere shortening.[12] Imetelstat's impact on signaling pathways is less clearly defined than this compound's, though it is known to modulate Wnt signaling.[11]
Tankyrase Inhibitors: Indirect Telomerase Regulation
Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases that play a role in telomere length maintenance by PARsylating the telomere-binding protein TRF1, leading to its release from telomeres and subsequent degradation. This allows telomerase better access to the telomeres.[13] Tankyrase inhibitors, therefore, indirectly inhibit telomere elongation by stabilizing TRF1 on the telomeres. A major signaling pathway affected by tankyrase inhibitors is the Wnt/β-catenin pathway, where they stabilize Axin, a key component of the β-catenin destruction complex, leading to reduced Wnt signaling.[8][14][15]
Caption: Tankyrase inhibitor mechanism.
G-Quadruplex Stabilizers: Targeting Telomeric DNA Structure
The G-rich single-stranded overhang of telomeres can fold into a four-stranded secondary structure known as a G-quadruplex. The formation of these structures inhibits the binding of telomerase to the telomere.[7] G-quadruplex stabilizers are small molecules that bind to and stabilize these structures, thus indirectly inhibiting telomerase activity.[16][17][18] These compounds can also induce G-quadruplex formation in the promoter regions of oncogenes like c-MYC, leading to transcriptional repression.[19]
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[2][20][21][22]
Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a synthetic substrate oligonucleotide (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer. The amplified products are then visualized by gel electrophoresis, typically resulting in a characteristic 6-base pair ladder.[20][23]
Brief Protocol Outline:
-
Cell Lysate Preparation: Cells are lysed using a detergent-based buffer (e.g., CHAPS or NP-40) to release cellular contents, including telomerase.
-
Telomerase Extension Reaction: The cell lysate is incubated with a reaction mixture containing the TS primer, dNTPs, and reaction buffer at 30°C to allow for telomeric repeat addition.[21]
-
PCR Amplification: The extension products are then amplified by PCR using a forward primer (complementary to the TS primer) and a reverse primer. An internal control is often included to check for PCR inhibition.[21]
-
Detection: The amplified products are resolved on a polyacrylamide gel and visualized by staining (e.g., with SYBR Green) or by using a fluorescently labeled primer.[20]
Caption: TRAP assay workflow.
Telomere Length Measurement by Southern Blot (Terminal Restriction Fragment - TRF)
TRF analysis is considered the gold standard for measuring telomere length.[24][25][26]
Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats but do cut in the subtelomeric regions. The resulting DNA fragments, which include the telomeres, are then separated by size using agarose gel electrophoresis. The telomeric fragments are detected by Southern blotting using a labeled probe specific for the telomeric repeat sequence. This results in a smear on the autoradiogram, and the average telomere length can be calculated from the distribution of this smear.[24][26]
Brief Protocol Outline:
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the cells of interest.
-
Restriction Enzyme Digestion: The DNA is digested with a cocktail of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not have recognition sites in the telomeric repeats.
-
Agarose Gel Electrophoresis: The digested DNA is separated on a large, low-concentration agarose gel to resolve the high molecular weight telomeric fragments.
-
Southern Blotting: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled (e.g., radioactive or chemiluminescent) probe that is complementary to the telomeric repeat sequence (TTAGGG).
-
Detection and Analysis: The membrane is exposed to X-ray film or a digital imager to visualize the telomeric fragments. The mean TRF length is then calculated based on the signal intensity along the smear relative to a DNA size marker.[27]
Conclusion
This compound remains a valuable tool for studying telomerase biology due to its well-characterized, direct inhibitory mechanism on hTERT. However, the landscape of telomerase inhibitors is diverse, with each class presenting unique advantages and mechanisms of action. Imetelstat, an oligonucleotide-based inhibitor, has shown clinical promise.[28][29] Tankyrase inhibitors offer an indirect approach by modulating telomere-associated proteins and have the added benefit of impacting the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. G-quadruplex stabilizers represent another indirect inhibitory strategy with the potential to affect the transcription of key oncogenes. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, the desired molecular mechanism, and the signaling pathways one aims to target. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jetir.org [jetir.org]
- 5. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 10. karger.com [karger.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. preprints.org [preprints.org]
- 13. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. [PDF] Tankyrase: Function and Tankyrase Inhibitor in Cancer | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Dual Targeting Topoisomerase/G-Quadruplex Agents in Cancer Therapy—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. telomer.com.tr [telomer.com.tr]
- 21. Analytical Validation of Telomerase Activity for Cancer Early Detection: TRAP/PCR-CE and hTERT mRNA Quantification Assay for High-Throughput Screening of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. A Highly Sensitive Telomerase Activity Assay that Eliminates False-Negative Results Caused by PCR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. trn.tulane.edu [trn.tulane.edu]
- 25. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. youtube.com [youtube.com]
- 29. investing.com [investing.com]
Evaluating the Specificity of BIBR 1532 for Telomerase: A Comparative Guide
This guide provides a detailed comparison of BIBR 1532, a potent and selective non-nucleoside telomerase inhibitor, with other alternative telomerase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for their research needs.
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a compelling target in cancer therapy due to its reactivation in the majority of human cancers. This compound has emerged as a significant small molecule inhibitor of telomerase. Its specificity is a critical parameter for its utility as a research tool and a potential therapeutic agent. This guide compares this compound with two other well-characterized telomerase inhibitors, Imetelstat and BRACO19, which employ different mechanisms of action.
Mechanism of Action
This compound is a non-competitive inhibitor of the telomerase catalytic subunit, hTERT.[1][2] It binds to a conserved hydrophobic pocket on the thumb domain of hTERT, distinct from the active site for dNTPs and the DNA primer.[3] This allosteric binding interferes with the enzyme's processivity, leading to the inhibition of telomere elongation.
Imetelstat (GRN163L) is a competitive antagonist of the telomerase RNA template (hTR).[4] As a 13-mer oligonucleotide, it binds directly to the template region of hTR, preventing the binding of telomeres and thereby inhibiting telomerase activity.
BRACO19 is a G-quadruplex stabilizer. It induces and stabilizes the formation of G-quadruplex structures in the G-rich single-stranded DNA of telomeres. This structural change prevents telomerase from accessing and elongating the telomeres.[5]
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the available quantitative data on the potency and specificity of this compound, Imetelstat, and BRACO19.
| Inhibitor | Target | Mechanism of Action | IC50 (Telomerase) | IC50 (Off-Target Enzymes) | Key Off-Target Effects |
| This compound | hTERT (catalytic subunit) | Non-competitive, allosteric | 93 - 100 nM (cell-free)[1][6] | No inhibition of DNA/RNA polymerases or HIV reverse transcriptase up to 100 µM[7] | Cytotoxicity in some leukemia cell lines at concentrations of 30-80 µM, independent of telomerase activity.[7] |
| Imetelstat (GRN163L) | hTR (RNA template) | Competitive antagonist | 50 - 200 nM (in various cancer cell lines) | Data on specific polymerase IC50 values is limited. | Can cause morphological changes in cells and affect the cytoskeleton, independent of telomerase inhibition.[5][8] |
| BRACO19 | Telomeric G-quadruplex DNA | G-quadruplex stabilization | IC50 for growth inhibition: 1.45 - 2.5 µM (glioma cells) | Low selectivity over duplex DNA.[9][10] May inhibit Taq polymerase.[8] | Can induce DNA damage response due to telomere uncapping. |
Experimental Protocols
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
a. Cell Lysate Preparation:
-
Harvest 100,000 cells and centrifuge at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (for a final concentration of 2,500 cells/µL).
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C. The supernatant contains the active telomerase.
b. Telomerase Extension Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, and a TS primer (a non-telomeric oligonucleotide substrate for telomerase).
-
In a PCR tube, add the cell lysate to the master mix. If testing an inhibitor, pre-incubate the lysate with the inhibitor before adding it to the master mix.
-
Incubate the reaction at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
Inactivate the telomerase by heating at 95°C for 5 minutes.
c. PCR Amplification:
-
Add a master mix containing Taq polymerase, PCR buffer, and forward (TS) and reverse (ACX) primers to the extension product.
-
Perform PCR with cycles of denaturation (94°C), annealing (50-60°C), and extension (72°C).
d. Detection of Products:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Visualize the characteristic DNA ladder of 6 bp increments, which represents the telomerase activity. The intensity of the ladder corresponds to the level of telomerase activity.
CETSA is a method to verify that a compound binds to its intended protein target in a cellular environment.
a. Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the compound of interest (e.g., this compound) at various concentrations or with a vehicle control.
-
Incubate the cells for a sufficient time to allow the compound to enter the cells and bind to its target.
b. Thermal Shift:
-
Aliquot the treated cells into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.
-
Cool the tubes to room temperature.
c. Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, folded proteins.
-
Quantify the amount of the target protein (hTERT in this case) in the supernatant using methods like Western blotting or ELISA.
d. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
Visualizations
Caption: this compound allosterically inhibits telomerase.
Caption: Workflow of the TRAP assay.
Caption: Comparison of inhibitor targets and mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telomerase Inhibitor Imetelstat (GRN163L) Limits the Lifespan of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of TERT Inhibitors: A Comparative Guide Featuring BIBR 1532
The human telomerase reverse transcriptase (hTERT) is a critical enzyme for cellular immortalization and a prime target in cancer therapy.[1][2] Its reactivation in approximately 90% of cancers allows tumor cells to bypass the normal limits of cell division, making it an attractive target for novel therapeutics.[3] BIBR 1532 is a potent and highly specific non-competitive inhibitor of telomerase.[3][4] In silico molecular docking studies are pivotal in the discovery and development of new TERT inhibitors, providing insights into binding affinities and interaction mechanisms. This guide compares in silico docking studies of this compound with other potential TERT inhibitors, presenting quantitative data, experimental protocols, and key mechanistic pathways.
Mechanism of this compound Inhibition
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][4] Structural studies have revealed that it does not bind directly to the active site of the enzyme. Instead, it binds to a conserved hydrophobic pocket, known as the FVYL motif, on the outer surface of the TERT thumb domain.[3][5][6] This allosteric binding disrupts the crucial interaction between TERT and its RNA template component (TERC), specifically the CR4/5 domain, which is necessary for the proper assembly and activity of the telomerase ribonucleoprotein (RNP) complex.[3][5][6] This disruption ultimately inhibits the enzyme's ability to elongate telomeres.[3][5]
Comparative In Silico Docking Data
The following table summarizes quantitative data from various in silico docking studies, comparing the binding characteristics of this compound with other potential TERT inhibitors. These studies often use the crystal structure of Tribolium castaneum TERT (tcTERT) in complex with this compound (PDB ID: 5CQG) as a reference model due to the challenges in crystallizing the full-length human TERT.[5][7][8]
| Inhibitor | TERT Model | Docking Score / Binding Energy | Key Interacting Residues | Experimental IC50 | Reference |
| This compound (Reference) | tcTERT (5CQG) | -14.012 (CDocker Energy) | Phe494, Met482, Ile550, Leu554, Arg486, Tyr551 | 93 nM (hTERT)[9][10] | [1] |
| This compound (Reference) | hTERT TEN Domain (2B2A) | -8.1 kcal/mol (Binding Energy) | Arg16, Lys31, Asn191 | 93 nM (hTERT)[9][10] | [9] |
| This compound (Reference) | hTERT TEN Domain (2B2A) | -3.9 kcal/mol (G-score/D-score) | Not Specified | 93 nM (hTERT)[9][10] | [11] |
| 9,10-Phenanthrenequinone | tcTERT (5CQG) | -10.425 (CDocker Energy) | Met482, F494, I550, L554, R486 | Not Reported | [1] |
| Acridine Yellow | tcTERT (5CQG) | -15.754 (CDocker Energy) | Met482, F494, I550, L554, R486 | Not Reported | [1] |
| Tanshinone IIA | tcTERT (5CQG) | -13.403 (CDocker Energy) | Met482, F494, I550, L554, R486 | Not Reported | [1] |
| 7,3',4'-Trihydroxyflavone | tcTERT (5CQG) | -167.174 (Binding Energy) | Not Specified | Not Reported | [1] |
| Doravirine | hTERT TEN Domain (2B2A) | Higher affinity than this compound | Asn191 | Not Reported | [9] |
| Etravirine | hTERT TEN Domain (2B2A) | Higher affinity than this compound | Arg16, Lys31, Asn191 | Not Reported | [9] |
| Rilpivirine | hTERT TEN Domain (2B2A) | Higher affinity than this compound | Lys31, Asn191 | Not Reported | [9] |
| Procyanidin A1 | hTERT TEN Domain (2B2A) | -10.2 kcal/mol (G-score); -52.321 kcal/mol (Binding Energy) | Not Specified | Not Reported | [11] |
| Compound 2C (Arylsulfonamide) | tcTERT (5CQG) | Not Reported | Phe494, Arg557, Ile550, Gly553 | 33 µM (K-562 cells) | [8] |
| Compound 36b | Not Specified | Not Reported | Not Specified | 0.3 µM | [12] |
Note: Direct comparison of docking scores between different software and studies can be challenging due to variations in algorithms and scoring functions. This compound is often used as a benchmark within the same study.[1]
Experimental Protocols for In Silico Docking
A generalized workflow for in silico docking of TERT inhibitors involves several key steps, as synthesized from various research methodologies.[1][8][11][13]
Protein and Ligand Preparation
-
Protein Structure Retrieval : The three-dimensional crystal structure of the TERT protein is obtained from the Protein Data Bank (PDB). A commonly used structure is that of Tribolium castaneum TERT complexed with this compound (PDB ID: 5CQG).[8][13] For studies on specific domains, models like the N-terminal domain of hTERT (PDB ID: 2B2A) are utilized.[9][11]
-
Protein Preparation : This is a crucial optimization step.[13] It involves removing water molecules and co-crystallized ligands from the PDB file, adding hydrogen atoms, assigning correct bond orders, and performing energy minimization to relieve any steric clashes. This ensures the protein structure is suitable for docking simulations.[1]
-
Ligand Preparation : The 2D or 3D structures of the inhibitor molecules (ligands), including this compound and other compounds to be tested, are generated. This process includes creating a 3D conformation, assigning atomic charges, and minimizing the energy of the ligand structure to find its most stable conformation.[11][14]
Molecular Docking Simulation
-
Active Site Definition : The binding site on the TERT protein must be defined. In structure-based design, this is often done by specifying a sphere around the location of the co-crystallized inhibitor (e.g., this compound in 5CQG).[1][8] This defines the search space for the docking algorithm.
-
Docking Execution : Docking software (e.g., Glide, BioVIA Discovery Studio's CDocker, MOE) is used to place the prepared ligands into the defined binding site.[1][8][11][14] The program systematically explores various conformations and orientations of the ligand within the binding pocket, calculating a score for each pose to estimate its binding affinity.
Analysis and Validation
-
Scoring and Ranking : The primary output is a docking score (e.g., G-score, CDocker energy), which predicts the binding affinity between the protein and the ligand.[1][11] More negative scores typically indicate a higher predicted binding affinity.
-
Interaction Analysis : The best-scoring poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.[1][13] Identifying these key interactions is crucial for understanding the mechanism of inhibition and for designing more potent inhibitors.
-
Validation : To validate the docking protocol, the co-crystallized ligand (this compound) is often removed from the binding site and then re-docked. The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[8]
Visualized Workflows and Pathways
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. TARGETING TELOMERASE FOR CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Pardon Our Interruption [opnme.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. journals.ekb.eg [journals.ekb.eg]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
